d-Ribose-4-d
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
(2R,3R,4R)-4-deuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i4D |
InChI Key |
PYMYPHUHKUWMLA-JMBRBZSRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Role of D-Ribose in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-ribose, a naturally occurring pentose (B10789219) sugar, is a fundamental building block for essential biomolecules and a critical player in cellular energy metabolism.[1][2][3] This technical guide provides an in-depth exploration of the core biological roles of D-ribose, focusing on its integral function in the pentose phosphate (B84403) pathway (PPP), the synthesis of adenosine (B11128) triphosphate (ATP), and the formation of nucleotides.[1][4] This document will detail the biochemical pathways where D-ribose exerts its influence, present quantitative data from clinical and preclinical studies in structured tables, and provide detailed experimental protocols for key analytical methods used to investigate its metabolic effects. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the multifaceted role of D-ribose in cellular function.
Introduction: The Centrality of D-Ribose in Cellular Bioenergetics
D-ribose is a five-carbon monosaccharide that serves as a structural component of vital macromolecules, including ribonucleic acid (RNA) and deoxyribonucleic acid (DNA).[1][3] Beyond its structural role, D-ribose is a key determinant in the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2][5] The body can synthesize D-ribose from glucose via the pentose phosphate pathway (PPP); however, this process can be slow and is rate-limited by the enzyme glucose-6-phosphate dehydrogenase (G6PD).[1][5] In states of high energy demand or metabolic stress, such as intense exercise or cardiac ischemia, the endogenous production of D-ribose may be insufficient to replenish depleted ATP stores.[4] This has led to significant interest in the therapeutic potential of supplemental D-ribose to support cellular energy recovery and function.
Core Metabolic Pathways Involving D-Ribose
The Pentose Phosphate Pathway (PPP)
The PPP is a metabolic pathway parallel to glycolysis that generates two crucial products: NADPH, a reducing equivalent for biosynthetic reactions and antioxidant defense, and ribose-5-phosphate (B1218738) (R5P), the precursor for nucleotide synthesis.[6] The pathway consists of an oxidative and a non-oxidative phase.
-
Oxidative Phase: Glucose-6-phosphate is converted to ribulose-5-phosphate, generating two molecules of NADPH.[6][7]
-
Non-oxidative Phase: Ribulose-5-phosphate is isomerized to ribose-5-phosphate or epimerized to xylulose-5-phosphate. These pentose phosphates can then be interconverted into glycolytic intermediates.[7]
Supplemental D-ribose can be phosphorylated to ribose-5-phosphate, thereby bypassing the rate-limiting oxidative phase of the PPP and directly entering the pathway to support nucleotide and ATP synthesis.[1]
References
- 1. ATP assay [protocols.io]
- 2. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standardized Measurement of Muscle Strength and Physical Performance for Sarcopenia: An Expert-Based Delphi Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
The Discovery and Enduring Significance of D-Ribose in Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Ribose, a pentose (B10789219) sugar, holds a fundamentally important position in the landscape of biochemistry. Its discovery was a pivotal moment in the nascent field of nucleic acid chemistry, and its structural and metabolic roles continue to be areas of intense research and therapeutic interest. This technical guide provides an in-depth exploration of the historical discovery of D-ribose, its profound significance in key biochemical pathways, and detailed methodologies for its study. Quantitative data are presented for comparative analysis, and key experimental and signaling pathways are visualized to facilitate a deeper understanding of this critical biomolecule.
The Discovery of D-Ribose: A Historical Perspective
The journey to understanding D-ribose began in the late 19th century with the pioneering work of German chemist Emil Fischer . In 1891, Fischer and his colleague Oscar Piloty first prepared the unnatural L-ribose.[1] Fischer's groundbreaking work on the synthesis and stereochemistry of sugars, for which he was awarded the Nobel Prize in Chemistry in 1902, laid the essential groundwork for the later identification of its naturally occurring enantiomer.[2]
The crucial discovery of D-ribose as a natural product and a key component of nucleic acids was made in 1909 by Phoebus Levene and Walter Jacobs at the Rockefeller Institute for Medical Research.[1][3] Through careful hydrolysis of yeast nucleic acids, they isolated a pentose sugar that they identified as the D-enantiomer of the ribose synthesized by Fischer.[3] This discovery was a landmark achievement, as it was the first time a sugar had been identified as a constituent of nucleic acids, thus beginning to unravel the chemical nature of the molecules of heredity. Levene would later, in 1929, discover deoxyribose in animal nucleic acids, further clarifying the distinction between RNA and DNA.[3]
Physicochemical Properties of D-Ribose
A comprehensive understanding of the physicochemical properties of D-ribose is essential for its application in research and development. The following table summarizes key quantitative data for D-ribose.
| Property | Value | Unit |
| Molecular Formula | C₅H₁₀O₅ | |
| Molar Mass | 150.13 | g/mol |
| Melting Point | 90 - 95 | °C |
| Boiling Point | 331 | °C |
| Density | 0.80 | g/cm³ (20 °C) |
| Water Solubility | Very soluble | |
| Standard Enthalpy of Combustion (ΔcH°solid) | -2347.59 ± 0.91 | kJ/mol |
| Standard Enthalpy of Formation (ΔfH°solid) | -1050.90 | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -662.90 | kJ/mol |
| Octanol/Water Partition Coefficient (logPoct/wat) | -2.71 |
Data sourced from Cheméo and PubChem databases.[4][5][6]
Historical Experimental Protocols
The foundational discoveries of D-ribose were underpinned by meticulous experimental work. Below are detailed summaries of the key historical protocols.
Emil Fischer's Synthesis of Ribose (via Kiliani-Fischer Synthesis)
Emil Fischer's synthesis of various sugars, including the arabinose precursor to ribose, relied on the Kiliani-Fischer synthesis . This method allows for the elongation of an aldose carbon chain by one carbon atom. The general steps are as follows:
-
Cyanohydrin Formation: The starting aldose (e.g., D-arabinose) is treated with hydrogen cyanide (HCN) to form a cyanohydrin. This reaction creates a new chiral center, resulting in two epimeric cyanohydrins.
-
Hydrolysis: The nitrile group of the cyanohydrins is then hydrolyzed to a carboxylic acid, forming two epimeric aldonic acids.
-
Lactone Formation and Reduction: The aldonic acids are subsequently converted to their corresponding γ-lactones. These lactones can then be separated. Finally, the separated lactones are reduced to the corresponding aldoses (e.g., D-glucose and D-mannose from D-arabinose). To obtain ribose, a similar process would be applied starting from D-erythrose.[7][8][9][10]
Levene and Jacobs' Isolation of D-Ribose from Yeast Nucleic Acid (1909)
The protocol employed by Levene and Jacobs to isolate and identify D-ribose from yeast nucleic acids involved a careful and systematic degradation of the nucleic acid structure. While the original 1909 paper in Berichte der deutschen chemischen Gesellschaft provides the full details, the general procedure can be summarized as follows:
-
Hydrolysis of Yeast Nucleic Acid: Yeast nucleic acid was subjected to hydrolysis, likely using acidic or alkaline conditions, to break the phosphodiester bonds and glycosidic linkages.
-
Separation of Components: The resulting mixture of purine (B94841) and pyrimidine (B1678525) bases, phosphate, and the sugar moiety was then systematically separated.
-
Isolation and Purification of the Sugar: Through a series of chemical treatments and crystallizations, Levene and Jacobs were able to isolate a pure crystalline sugar.
-
Characterization and Identification: The isolated sugar was then subjected to chemical analysis, including determination of its elemental composition and optical rotation. By comparing its properties to known sugars and their derivatives, they conclusively identified it as D-ribose.[3][6]
Biochemical Significance and Signaling Pathways
D-ribose is a central molecule in cellular metabolism and signaling. Its most well-known role is as a structural component of ribonucleic acid (RNA) and adenosine (B11128) triphosphate (ATP).
The Pentose Phosphate Pathway (PPP)
The primary route for the de novo synthesis of D-ribose in the cell is the Pentose Phosphate Pathway (PPP) . This pathway runs parallel to glycolysis and is crucial for producing NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate.
Caption: The Pentose Phosphate Pathway generates Ribose-5-Phosphate.
D-Ribose-5-Phosphate and YAP Signaling
Recent research has uncovered a novel signaling role for a D-ribose derivative, D-ribose-5-phosphate (D5P), in the regulation of the Yes-associated protein (YAP) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and apoptosis. Under conditions of glucose limitation, a decrease in D5P levels leads to the activation of YAP, promoting cancer cell survival. This finding opens new avenues for therapeutic intervention in oncology.[4][11][12]
Caption: D-Ribose-5-Phosphate as a checkpoint in YAP signaling.
Modern Experimental Workflows: LC-MS Analysis of D-Ribose
The accurate quantification of D-ribose in biological samples is crucial for both basic research and clinical applications. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for this purpose.
References
- 1. D-Ribose (CAS 50-69-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. doubtnut.com [doubtnut.com]
- 3. mindat.org [mindat.org]
- 4. D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Ribose(50-69-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. D-Ribose | C5H10O5 | CID 10975657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 8. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 10. Showing Compound D-Ribose (FDB011145) - FooDB [foodb.ca]
- 11. researchgate.net [researchgate.net]
- 12. D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitous Pentose: An In-depth Technical Guide to the Natural Sources and Abundance of D-Ribose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ribose, a naturally occurring five-carbon monosaccharide, is a cornerstone of cellular metabolism and a fundamental building block for critical biological molecules. Its presence is integral to the structure of ribonucleic acid (RNA) and adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This technical guide provides a comprehensive overview of the natural sources of D-Ribose, its quantitative abundance in various matrices, and the methodologies employed for its analysis and production. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development who are investigating the metabolic roles and therapeutic potential of D-Ribose.
Natural Abundance of D-Ribose
D-Ribose is synthesized endogenously in all living organisms through the pentose (B10789219) phosphate (B84403) pathway. Exogenously, it is found in a variety of foodstuffs, albeit generally in modest concentrations. The free form of D-Ribose in foods can be difficult to quantify accurately due to its potential degradation during cooking and processing.
Abundance in Foodstuffs
Quantitative data for D-Ribose content in many food categories is limited and can be highly variable. The following table summarizes the available data.
| Food Category | Food Item | Reported Abundance of D-Ribose | Notes |
| Meat | Beef | 1 - 524 mg/100g[1] | The wide range is likely due to variations in meat cut, animal age, and analytical methodologies. |
| Chicken | 6.4 - 39.5 mg/100g[1] | ||
| Dairy | Yogurt, Milk | Present in low amounts[1] | Specific quantitative data is not readily available. |
| Grains | Oats | Present in low amounts[1] | Specific quantitative data is not readily available. |
| Vegetables | Mushrooms, Ripe Vegetables | Present in small amounts[2] | Specific quantitative data is not readily available. |
| Fruits | Ripe Fruits | Present in small amounts[2] | Specific quantitative data is not readily available. |
| Other | Brewer's Yeast | Contains D-Ribose[2] | Specific quantitative data is not readily available. |
Endogenous Abundance
The primary source of D-Ribose for cellular processes is endogenous synthesis. The concentration of D-Ribose and its phosphorylated derivatives is tightly regulated within cells.
| Biological Matrix | Analyte | Reported Concentration |
| Human Plasma | D-Ribose | 0.02 - 0.1 mM |
| Skeletal Muscle | D-Ribose-5-Phosphate | Intermediate of the Pentose Phosphate Pathway |
Endogenous Biosynthesis: The Pentose Phosphate Pathway
D-Ribose is synthesized from glucose via the pentose phosphate pathway (PPP), a crucial metabolic route that also produces NADPH, a key reductant in anabolic processes and for antioxidant defense. The PPP consists of an oxidative and a non-oxidative phase.
Signaling Pathway Diagram
Caption: The Pentose Phosphate Pathway and its link to Glycolysis.
Commercial Production of D-Ribose
Commercial-scale production of D-Ribose predominantly relies on microbial fermentation, utilizing genetically engineered strains of bacteria.
Fermentation Process
The most common method involves the use of Bacillus subtilis or Escherichia coli strains that have been metabolically engineered to overproduce D-Ribose. A key modification is the disruption of the transketolase gene, which prevents the conversion of D-Ribose-5-phosphate into other sugars in the non-oxidative phase of the PPP, leading to its accumulation.
Caption: Commercial production workflow for D-Ribose via fermentation.
Experimental Protocols for D-Ribose Quantification
Accurate quantification of D-Ribose in various matrices is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique.
General Experimental Workflow for D-Ribose Quantification
References
The Crystalline Cornerstone of Cellular Energy: A Technical Guide to D-Ribose
For Immediate Release
A Comprehensive Whitepaper on the Physicochemical Characteristics of Crystalline D-Ribose for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core physicochemical characteristics of crystalline D-Ribose, an essential monosaccharide pivotal to cellular metabolism and the structural backbone of nucleic acids. This document provides a thorough examination of its properties, detailed experimental methodologies for its analysis, and a visual representation of its role in key biological pathways, tailored for the scientific community.
Physicochemical Properties of Crystalline D-Ribose
Crystalline D-Ribose is a white to slightly yellow, crystalline powder. It is known to be hygroscopic, readily absorbing moisture from the atmosphere. A comprehensive summary of its key quantitative physicochemical properties is presented in Table 1.
Table 1: Physicochemical Characteristics of Crystalline D-Ribose
| Property | Value | References |
| Molecular Formula | C₅H₁₀O₅ | [1][2] |
| Molecular Weight | 150.13 g/mol | [1][2] |
| Melting Point | 88-95 °C | [1][3][4][5] |
| Specific Optical Rotation | -18.0° to -22.0° (c=20 mg/mL in water) | [6] |
| -20.8° (c=4 in H₂O) | [1] | |
| Solubility | Very soluble in water. | [4] |
| Soluble in methanol, ethanol, 2-propanol. | [7] | |
| Insoluble in ether. | [1] | |
| Density | ~1.1897 g/cm³ (rough estimate) | [1] |
| Bulk Density | ~480 kg/m ³ | [1][5] |
| pH | ~7 (10 g/L in H₂O at 20 °C) | [1][5] |
| Crystal Structure | Orthorhombic, exists as a mixture of α- and β-pyranose forms in two crystalline modifications. | [8][9][10] |
Key Biological Signaling Pathways
D-Ribose is a central figure in cellular metabolism, primarily through its involvement in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and its subsequent role as a precursor for ATP synthesis.
The Pentose Phosphate Pathway (PPP)
The PPP is a metabolic pathway parallel to glycolysis that generates NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate.[11][12] D-Ribose can be synthesized from glucose via this pathway. The pathway has an oxidative phase, which generates NADPH, and a non-oxidative phase, which allows for the interconversion of pentose sugars.[11][12]
Caption: Figure 1: Overview of the Pentose Phosphate Pathway.
Role in ATP Synthesis
Supplemental D-Ribose can bypass the initial rate-limiting steps of the Pentose Phosphate Pathway, providing a more direct route to the synthesis of ribose-5-phosphate.[13] This precursor is then converted to 5-phosphoribosyl-1-pyrophosphate (PRPP), a critical molecule for the synthesis of nucleotides, including ATP.
References
- 1. D-Ribose CAS#: 50-69-1 [m.chemicalbook.com]
- 2. Ribose - Wikipedia [en.wikipedia.org]
- 3. D-(-)-Ribose - CAS-Number 50-69-1 - Order from Chemodex [chemodex.com]
- 4. D-Ribose(50-69-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. D(-)-Ribose for biochemistry 50-69-1 [sigmaaldrich.com]
- 6. uspnf.com [uspnf.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure of D-Ribose [internetchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. quanshi.dicp.ac.cn [quanshi.dicp.ac.cn]
- 11. microbenotes.com [microbenotes.com]
- 12. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
The Pentose Phosphate Pathway and D-Ribose Production: A Technical Guide for Researchers
An In-depth Exploration of Core Mechanisms, Experimental Analysis, and Biotechnological Production for Scientific and Drug Development Professionals.
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a crucial metabolic route that operates in parallel to glycolysis, playing a central role in cellular biosynthesis and redox balance. Its significance extends to numerous research and development areas, particularly in the context of nucleotide synthesis, cancer metabolism, and the biotechnological production of high-value molecules like D-Ribose (B76849). This technical guide provides a comprehensive overview of the PPP, its connection to D-Ribose production, detailed experimental protocols for its study, and quantitative data to support research and development endeavors.
The Pentose Phosphate Pathway: A Core Metabolic Hub
The Pentose Phosphate Pathway is a cytosolic pathway that diverges from glycolysis at the level of glucose-6-phosphate. It is primarily an anabolic pathway, meaning it is involved in the synthesis of complex molecules from simpler ones. The PPP is unique in that it does not generate ATP. Instead, its main products are nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the precursor for nucleotide biosynthesis, ribose-5-phosphate (B1218738).[1][2] The pathway is composed of two distinct phases: the oxidative phase and the non-oxidative phase.
The Oxidative Phase: NADPH Generation
The oxidative phase is an irreversible series of reactions that converts glucose-6-phosphate into ribulose-5-phosphate, with the concomitant production of two molecules of NADPH for each molecule of glucose-6-phosphate oxidized.[1][3] NADPH is a critical reducing agent in many anabolic processes, including fatty acid synthesis, cholesterol synthesis, and the regeneration of reduced glutathione, which is essential for protecting cells against oxidative stress.[3]
The key regulatory enzyme of the entire pentose phosphate pathway is glucose-6-phosphate dehydrogenase (G6PD) , which catalyzes the first committed step of the oxidative phase. The activity of G6PD is primarily regulated by the cellular ratio of NADP+ to NADPH. A high NADP+/NADPH ratio stimulates G6PD activity, thereby increasing the flux through the PPP to generate more NADPH.[4]
The Non-Oxidative Phase: Pentose Synthesis and Glycolytic Intermediates
The non-oxidative phase consists of a series of reversible sugar-phosphate interconversions. This phase is crucial for the production of ribose-5-phosphate, the direct precursor for the synthesis of nucleotides (ATP, GTP, CTP, UTP) and nucleic acids (DNA and RNA).[5] The key enzymes in this phase are transketolase and transaldolase , which catalyze the transfer of two- and three-carbon units between various sugar phosphates.[5]
A significant feature of the non-oxidative phase is its ability to convert pentose phosphates back into glycolytic intermediates, namely fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. This allows the cell to adapt the output of the PPP to its specific metabolic needs. For instance, if the demand for NADPH is high but the need for nucleotides is low, the ribose-5-phosphate can be recycled back into the glycolytic pathway.
D-Ribose Production: From Cellular Metabolism to Industrial Biotechnology
D-Ribose is a naturally occurring five-carbon sugar that serves as a fundamental building block for numerous essential biomolecules, including ATP, RNA, and DNA. Its applications span the pharmaceutical, nutraceutical, and food industries. The primary biological route for D-Ribose synthesis is through the pentose phosphate pathway, where it is derived from its phosphorylated precursor, ribose-5-phosphate.
Biotechnological Production of D-Ribose
Industrial-scale production of D-Ribose has largely shifted from chemical synthesis to microbial fermentation due to higher yields, stereospecificity, and more environmentally friendly processes. The most common approach involves the use of metabolically engineered microorganisms, primarily strains of Bacillus subtilis and Escherichia coli.[6][7]
The core strategy for enhancing D-Ribose production in these organisms is the disruption of the genes encoding for transketolase (tktA and tktB) .[6] This genetic modification blocks the conversion of ribose-5-phosphate into other sugar phosphates in the non-oxidative phase of the PPP, leading to the intracellular accumulation of ribose-5-phosphate. This accumulated precursor is then dephosphorylated by cellular phosphatases to yield D-Ribose, which is subsequently secreted from the cell.
Quantitative Data Summary
For researchers and drug development professionals, quantitative data is essential for modeling metabolic pathways, optimizing production processes, and understanding the effects of potential therapeutic interventions. The following tables summarize key quantitative parameters related to the pentose phosphate pathway and D-Ribose production.
Enzyme Kinetic Parameters
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Inhibitor | Ki (µM) | Reference(s) |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Pig Liver | NADP+ | 4.8 | NADPH | - | |
| Pig Liver | Glucose-6-Phosphate | 36 | NADPH | - | ||
| 6-Phosphogluconate Dehydrogenase | Rat Small Intestine | 6-Phosphogluconate | 595 ± 213 | NADPH | 31.91 ± 1.31 | [4] |
| Rat Small Intestine | NADP+ | 53.03 ± 1.99 | NADPH | 31.91 ± 1.31 | [4] | |
| Sheep Liver | 6-Phosphogluconate | - | Ribulose-5-Phosphate | - | [8] | |
| Sheep Liver | NADP+ | - | NADPH | - | [8] |
D-Ribose Production via Fermentation
| Microorganism | Strain | Carbon Source(s) | Fermentation Mode | D-Ribose Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference(s) |
| Bacillus subtilis | SPK1 (transketolase-deficient) | Glucose + Xylose | Fed-batch | 46.6 | - | 0.88 | [6][9] |
| Bacillus subtilis | UJS0717 (transketolase-deficient) | Corn Starch Hydrolysate | Batch | 62.13 | 0.40 | 0.86 | [7] |
| Bacillus subtilis | ATCC 21951 | Glucose + Gluconic Acid | Batch | 45 | - | - | [10] |
| Bacillus subtilis | ATCC 21951 | Glucose + Xylose | Batch | 60 | - | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of the pentose phosphate pathway and D-Ribose production.
Spectrophotometric Assay for Glucose-6-Phosphate Dehydrogenase (G6PD) Activity
This protocol is based on the principle that the G6PD-catalyzed reduction of NADP+ to NADPH leads to an increase in absorbance at 340 nm.[11]
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
G6PD Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Glucose-6-Phosphate (G6P) solution (e.g., 10 mM)
-
NADP+ solution (e.g., 2 mM)
-
Cell or tissue lysate containing G6PD
-
G6PD Positive Control (optional)
Procedure:
-
Prepare a reaction mixture by combining the G6PD Assay Buffer, G6P solution, and NADP+ solution in a cuvette.
-
Equilibrate the reaction mixture to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the cell or tissue lysate to the cuvette.
-
Immediately start monitoring the increase in absorbance at 340 nm over time in kinetic mode.
-
Record the absorbance readings at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
Calculate the rate of NADPH production (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
G6PD activity can be calculated using the Beer-Lambert law (Extinction coefficient of NADPH at 340 nm is 6.22 mM-1cm-1).
Assay for Transketolase Activity
This assay measures the activity of transketolase by coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.[1][12]
Materials:
-
Spectrophotometer
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Ribose-5-phosphate solution
-
Xylulose-5-phosphate solution
-
NADH solution
-
Coupling enzymes: triosephosphate isomerase and α-glycerophosphate dehydrogenase
-
Cell or tissue lysate containing transketolase
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ribose-5-phosphate, xylulose-5-phosphate, NADH, and the coupling enzymes in a cuvette.
-
Incubate the mixture to establish a stable baseline absorbance at 340 nm.
-
Initiate the reaction by adding the cell or tissue lysate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve.
-
Transketolase activity is proportional to the rate of NADH consumption.
Assay for Transaldolase Activity
Similar to the transketolase assay, this method couples the production of glyceraldehyde-3-phosphate to NADH oxidation.[3][12]
Materials:
-
Spectrophotometer
-
Assay Buffer (e.g., 50 mM imidazole, pH 7.5)
-
Fructose-6-phosphate solution
-
Erythrose-4-phosphate solution
-
NADH solution
-
Coupling enzymes: triosephosphate isomerase and glycerol (B35011) phosphate dehydrogenase
-
Cell or tissue lysate containing transaldolase
Procedure:
-
Combine the assay buffer, fructose-6-phosphate, erythrose-4-phosphate, NADH, and coupling enzymes in a cuvette.
-
Establish a stable baseline absorbance at 340 nm.
-
Start the reaction by adding the cell or tissue lysate.
-
Measure the decrease in absorbance at 340 nm over time.
-
Determine the rate of NADH oxidation from the linear phase of the reaction.
Quantification of D-Ribose in Fermentation Broth by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of D-Ribose in complex mixtures like fermentation broths.[13][14][15]
Materials:
-
HPLC system with a Refractive Index (RI) detector
-
Carbohydrate analysis column (e.g., Sugar Pak I, Shodex SUGAR KS-801, or a column with L22 packing material)[13][16]
-
Mobile phase: typically deionized water[13] or acetonitrile/water mixture[17]
-
D-Ribose standard solutions of known concentrations
-
Fermentation broth samples, clarified by centrifugation and filtration
Procedure:
-
Prepare a series of D-Ribose standard solutions of known concentrations to generate a calibration curve.
-
Prepare the fermentation broth samples by centrifuging to remove cells and then filtering through a 0.22 µm filter to remove particulate matter.
-
Set up the HPLC system with the appropriate column and mobile phase, and allow the system to equilibrate.
-
Inject the D-Ribose standards and the prepared samples onto the HPLC column.
-
Record the chromatograms and determine the retention time and peak area for D-Ribose in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Use the calibration curve to determine the concentration of D-Ribose in the fermentation broth samples.
Purification of D-Ribose from Fermentation Broth
A multi-step process is typically employed to purify D-Ribose from the complex fermentation broth.[18][19]
Procedure:
-
Cell Removal: The first step is to remove the microbial cells from the fermentation broth, which is usually achieved by microfiltration or centrifugation.
-
Decolorization and Impurity Removal: The clarified broth is then treated to remove soluble impurities such as proteins, pigments, and other organic molecules. This can be done using activated carbon or through membrane filtration techniques like ultrafiltration.
-
Ion Exchange Chromatography: To remove ionic impurities, the broth is passed through cation and anion exchange resin columns.
-
Concentration: The purified D-Ribose solution is then concentrated, typically using evaporation under reduced pressure.
-
Crystallization: D-Ribose is crystallized from the concentrated solution, often by the addition of a non-solvent like ethanol.
-
Drying: The D-Ribose crystals are then collected by filtration and dried to obtain the final high-purity product.
This technical guide provides a foundational understanding of the pentose phosphate pathway and its application in D-Ribose production. The provided quantitative data and detailed experimental protocols are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this dynamic field.
References
- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human brain 6-phosphogluconate dehydrogenase: purification and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 6. Fed-batch production of D-ribose from sugar mixtures by transketolase-deficient Bacillus subtilis SPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of D-Ribose Production from Corn Starch Hydrolysate by a Transketolase-Deficient Strain Bacillus subtilis UJS0717 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and chemical mechanisms of the sheep liver 6-phosphogluconate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fed-batch production of d-ribose from sugar mixtures by transketolase-deficient Bacillus subtilis SPK1 | Semantic Scholar [semanticscholar.org]
- 10. Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Performance Liquid Chromatography Analysis of D-Ribose Content in Glucose Zymotic Fluid [cjcu.jlu.edu.cn]
- 14. Separation of D-Ribose on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. shodex.com [shodex.com]
- 17. HPLC Analysis of Monosaccharides Ribose, Xylitol, and Mannose on Chromolith® NH2 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 18. CN102241706A - D-ribose purification and separation method - Google Patents [patents.google.com]
- 19. CN1264853C - Method for extracting D-ribose crystal from fermented broth - Google Patents [patents.google.com]
Methodological & Application
Application Notes: D-Ribose as a Precursor in Nucleotide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Ribose, a naturally occurring five-carbon monosaccharide, is a fundamental building block for essential biomolecules.[1][2] It forms the carbohydrate backbone of ribonucleic acid (RNA) and is a critical component of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1][3] Nucleotides, composed of a nucleobase, a five-carbon sugar (like ribose), and one or more phosphate (B84403) groups, are vital for a vast array of cellular processes, including DNA replication, gene transcription, and energy metabolism.[4][5][6]
Cells synthesize nucleotides through two primary pathways: de novo synthesis and salvage pathways.[1][2] Both pathways require an activated form of ribose, 5-phosphoribosyl-1-pyrophosphate (PRPP), as a key precursor.[2][7][8] The availability of D-ribose can be a rate-limiting factor in the production of PRPP and, consequently, in the replenishment of cellular nucleotide pools.[2] Supplemental D-ribose has been shown to bypass endogenous production pathways, thereby accelerating the synthesis of PRPP and enhancing the recovery of ATP levels, particularly in tissues under metabolic stress such as myocardial ischemia.[1][2][9] These notes provide an overview of the biochemical pathways, applications, and experimental protocols for utilizing D-ribose in nucleotide synthesis research.
Biochemical Pathways
2.1 Endogenous Ribose Production: The Pentose (B10789219) Phosphate Pathway (PPP)
The primary route for endogenous D-ribose synthesis is the Pentose Phosphate Pathway (PPP), a metabolic pathway that runs parallel to glycolysis.[4][8] The PPP converts glucose-6-phosphate into ribose-5-phosphate (B1218738) (R5P), which is the direct precursor for PRPP.[4][7] The PPP is a relatively slow process, and its rate is often limited by the activity of the enzyme glucose-6-phosphate dehydrogenase (G6PDH).[1][2]
2.2 Nucleotide Synthesis: De Novo and Salvage Pathways
Cells utilize two main pathways for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides:
-
De Novo Synthesis: This pathway builds nucleotides from simpler precursor molecules such as amino acids, carbon dioxide, and PRPP.[2][5] It is an energy-intensive process.
-
Salvage Pathway: This more efficient pathway recycles pre-existing bases and nucleosides that are generated from the degradation of DNA and RNA.[10] This pathway also requires PRPP to convert the recycled bases back into nucleotides.[2][11] The salvage pathway is significantly faster than the de novo pathway for replenishing nucleotide pools.[1]
2.3 The Role of Supplemental D-Ribose
Administering exogenous D-ribose provides a mechanism to bypass the rate-limiting G6PDH-dependent steps of the Pentose Phosphate Pathway.[1][2][12] Once inside the cell, D-ribose is phosphorylated by ribokinase to form ribose-5-phosphate (R5P).[11][13] This R5P is then converted to PRPP by the enzyme PRPP synthetase, making it readily available for both the de novo and salvage pathways to accelerate nucleotide and ATP synthesis.[1][2][9]
Caption: Overview of De Novo and Salvage nucleotide synthesis pathways, both requiring PRPP.
Caption: Supplemental D-Ribose bypasses the rate-limiting PPP to accelerate PRPP production.
Quantitative Data Summary
The administration of D-ribose has been shown to quantitatively enhance nucleotide synthesis and related physiological parameters in various studies. The following tables summarize key findings.
Table 1: Effect of D-Ribose on Adenine Nucleotide Biosynthesis in Rats
| Experimental Model | Treatment | Parameter Measured | Result | Fold Increase | Reference |
|---|---|---|---|---|---|
| Isoproterenol-Treated Heart | Single i.v. D-Ribose (100 mg/kg) | Adenine Nucleotide Biosynthesis | 6 to 27 nmoles/g/h | 4.5x | [14] |
| Isoproterenol-Treated Heart | Continuous i.v. D-Ribose (200 mg/kg/h for 24h) | Myocardial Adenine Nucleotide Biosynthesis | 13-fold increase vs. control | 13x |[14] |
Table 2: Effect of D-Ribose on Exercise Performance and Recovery in Healthy Males
| Subject Group (by VO₂max) | Treatment (10 g/day ) | Parameter | Observation | p-value | Reference |
|---|---|---|---|---|---|
| Low VO₂max | D-Ribose vs. Dextrose | Relative Mean Power | Significant Improvement | p = 0.04 | [15] |
| Low VO₂max | D-Ribose vs. Dextrose | Relative Peak Power | Significant Improvement | p = 0.05 | [15] |
| Low VO₂max | D-Ribose vs. Dextrose | Change in Creatine Kinase (CK) | Lower increase in CK levels | p = 0.03 |[15] |
Experimental Protocols
The following are generalized protocols for assessing the role of D-ribose in nucleotide synthesis. Researchers should adapt these methodologies to their specific experimental systems (e.g., cell culture, animal models).
4.1 Protocol: In Vitro Assessment of Nucleotide Pool Expansion in Cultured Cells
Objective: To quantify the change in intracellular nucleotide pools (e.g., ATP, ADP, AMP) in cultured cells following supplementation with D-ribose.
Materials:
-
Cell line of interest (e.g., C2C12 myoblasts, H9c2 cardio-myoblasts)
-
Complete cell culture medium
-
D-Ribose solution (sterile, stock solution e.g., 1 M in PBS)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Potassium hydroxide (B78521) (KOH), 3 M, for neutralization
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase) and UV detector.
-
Nucleotide standards (ATP, ADP, AMP, GTP, etc.)
Methodology:
-
Cell Culture: Plate cells in 6-well plates and grow to ~80% confluency.
-
Treatment: Replace the medium with fresh medium containing the desired final concentration of D-Ribose (e.g., 1-10 mM). Include a vehicle control (no D-ribose). Incubate for the desired time period (e.g., 2, 6, 12, 24 hours).
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with 1 mL of ice-cold PBS.
-
Add 500 µL of ice-cold 0.4 M PCA to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Keep on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Transfer the supernatant (acidic extract) to a new tube.
-
Add 3 M KOH dropwise to neutralize the extract to a pH of 6.5-7.0. This will precipitate potassium perchlorate.
-
Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the salt.
-
-
HPLC Analysis:
-
Filter the final supernatant through a 0.22 µm filter.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
-
Separate nucleotides using an appropriate buffer system (e.g., potassium phosphate buffer with a methanol (B129727) gradient).
-
Detect nucleotides by UV absorbance at 254 nm.
-
-
Quantification: Calculate nucleotide concentrations by comparing the peak areas from the samples to a standard curve generated from nucleotide standards. Normalize data to total protein content or cell number.
Caption: Workflow for measuring nucleotide pool changes in cells after D-Ribose treatment.
4.2 Protocol: In Vitro Ribose-Mediated Nucleobase Salvage Assay
Objective: To demonstrate the conversion of a radiolabeled nucleobase into a nucleotide using a cell or tissue extract, with D-ribose as the ribose donor.
Materials:
-
Tissue extract (e.g., rat brain extract prepared by homogenization in a suitable buffer).[11]
-
Radiolabeled nucleobase (e.g., [¹⁴C]-Adenine or [³H]-Uracil).
-
D-Ribose.
-
ATP.
-
Reaction buffer (e.g., Tris-HCl with MgCl₂).
-
Thin-Layer Chromatography (TLC) plates (e.g., cellulose (B213188) PEI).
-
Scintillation counter and fluid.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, tissue extract (as a source of enzymes like ribokinase and PRPP synthetase), ATP, D-ribose, and the radiolabeled nucleobase.
-
Control Reactions: Set up controls lacking D-ribose, lacking ATP, or lacking the tissue extract to ensure the reaction is dependent on these components.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding cold PCA or by heat inactivation.
-
TLC Separation:
-
Centrifuge any precipitate.
-
Spot a small volume of the supernatant onto a TLC plate.
-
Also spot standards for the nucleobase, nucleoside, and nucleotide forms (e.g., adenine, adenosine, AMP).
-
Develop the TLC plate in an appropriate solvent system to separate the different forms.
-
-
Detection and Quantification:
-
Visualize the standards under UV light and mark their positions.
-
Cut the TLC plate into sections corresponding to the origin (unreacted), the nucleobase, the nucleoside, and the nucleotide spots.
-
Place each section into a scintillation vial with scintillation fluid.
-
Measure the radioactivity in each fraction using a scintillation counter.
-
-
Analysis: Calculate the percentage of the initial radiolabeled nucleobase that has been converted into the corresponding nucleotide, demonstrating the activity of the salvage pathway fueled by D-ribose.
Conclusion
D-Ribose is a critical precursor for the synthesis of nucleotides via both de novo and salvage pathways.[1] Its ability to bypass the rate-limiting steps of the pentose phosphate pathway makes it a valuable tool for researchers studying energy metabolism and a potential therapeutic agent for conditions characterized by depleted cellular energy pools.[1][2][9] The protocols and data presented here provide a framework for scientists and drug development professionals to investigate and harness the biochemical potential of D-ribose in their research.
References
- 1. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribose - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. De Novo Biosynthesis of Nucleic Acids [unacademy.com]
- 6. DNA - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Pentose Phosphate Pathway (PPP), Purine and Pyrimidine Metabolism – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 11. Pathways for alpha-D-ribose utilization for nucleobase salvage and 5-fluorouracil activation in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The influence of D-ribose ingestion and fitness level on performance and recovery - PMC [pmc.ncbi.nlm.nih.gov]
D-Ribose as a Carbon Source and Product in Microbial Fermentation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
D-ribose (B76849), a naturally occurring pentose (B10789219) sugar, is a fundamental component of nucleic acids and a key molecule in cellular energy metabolism. Its applications span the pharmaceutical, nutraceutical, and food industries, driving the need for efficient and sustainable production methods. Microbial fermentation has emerged as a commercially viable route for D-ribose production, offering advantages over traditional chemical synthesis. This document provides detailed application notes, experimental protocols, and metabolic insights into the use of D-ribose as a product of microbial fermentation, primarily from glucose.
I. Introduction to Microbial D-Ribose Production
The microbial production of D-ribose predominantly relies on genetically engineered strains of bacteria, particularly Bacillus subtilis.[1][2][3] The core strategy involves the disruption of the pentose phosphate (B84403) pathway (PPP) to facilitate the accumulation and secretion of D-ribose. Specifically, creating transketolase-deficient mutants is a common and effective approach.[1][3][4] Transketolase is a key enzyme in the non-oxidative phase of the PPP, and its absence prevents the further conversion of D-ribose-5-phosphate, leading to its accumulation. The dephosphorylation and transport of D-ribose out of the cell result in high concentrations in the fermentation broth.[3] Recent research has also explored alternative pathways, such as the Izumoring strategy, to produce D-ribose from D-xylose, aiming to overcome some limitations of the PPP-based methods.[5]
While Bacillus species are the most studied and commercially used microorganisms for D-ribose production, some yeasts, such as Candida bombi and Pichia species, have also been investigated for their ability to metabolize D-ribose.[6][7][8] However, for production purposes, engineered bacterial systems are currently more established.
II. Quantitative Data Summary
The following tables summarize key quantitative data from various studies on D-ribose production through microbial fermentation.
Table 1: D-Ribose Production by Different Bacillus subtilis Strains
| Strain | Key Characteristics | Carbon Source(s) | D-Ribose Titer (g/L) | Productivity (g/L·h) | Yield (g/g) | Reference |
| B. subtilis UJS0717 | Transketolase-deficient | Glucose (from corn starch hydrolysate) | 62.13 | 0.86 | 0.40 | [9] |
| B. subtilis SPK1 | Transketolase-deficient | Glucose and Xylose | 46.6 | 0.88 | Not Reported | [10] |
| B. subtilis EC2 | Transketolase-deficient | Glucose | 70.9 | Not Reported | 0.497 (mol/mol) | [11] |
| Bacillus pumilus No. 716 | Mutant | Sorbitol | 90.6 | Not Reported | Not Reported | [12] |
Table 2: Optimized Fermentation Parameters for D-Ribose Production by B. subtilis UJS0717
| Parameter | Optimal Value | Reference |
| Temperature | 36°C | [9] |
| Initial pH | 7.0 | [9] |
| Inoculum Volume | 10% (v/v) | [9] |
| Glucose Concentration | 157 g/L | [9] |
| Corn Steep Liquor | 21 g/L | [9] |
| (NH₄)₂SO₄ | 3.2 g/L | [9] |
| Yeast Extract | 1 g/L | [9] |
| MnSO₄·H₂O | 0.05 g/L | [9] |
| CaCO₃ | 20 g/L | [9] |
III. Metabolic Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key metabolic pathway for D-ribose production and a general experimental workflow.
References
- 1. Production of D-ribose by fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribose - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Production of d-ribose by fermentation | Semantic Scholar [semanticscholar.org]
- 5. Producing D-Ribose from D-Xylose by Demonstrating a Pentose Izumoring Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Preliminary metabolism of D-ribose by Candida bombi] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Preliminary metabolism of D-ribose by Candida bombi]. | Semantic Scholar [semanticscholar.org]
- 8. The entry of D-ribose into some yeasts of the genus Pichia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement of D-Ribose Production from Corn Starch Hydrolysate by a Transketolase-Deficient Strain Bacillus subtilis UJS0717 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fed-batch production of D-ribose from sugar mixtures by transketolase-deficient Bacillus subtilis SPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US4904587A - Production of D-ribose - Google Patents [patents.google.com]
Application Notes and Protocols for the Spectrophotometric Determination of D-Ribose Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Ribose, a naturally occurring pentose (B10789219) monosaccharide, is a fundamental component of nucleic acids (RNA) and adenosine (B11128) triphosphate (ATP), playing a crucial role in cellular metabolism and energy production. The accurate quantification of D-Ribose is essential in various research fields, including biochemistry, molecular biology, and drug development, for applications such as monitoring fermentation processes, analyzing biological samples, and quality control of pharmaceutical products. This document provides a detailed protocol for the spectrophotometric determination of D-Ribose concentration using the Orcinol-Bial's test.
Principle of the Method
The spectrophotometric determination of D-Ribose is based on the Bial's test for pentoses. The principle of this method involves two main chemical reactions:
-
Dehydration: In the presence of a strong acid (concentrated hydrochloric acid) and heat, pentoses like D-Ribose are dehydrated to form furfural (B47365).[1][2][3]
-
Condensation: The newly formed furfural then condenses with orcinol (B57675) in the presence of ferric chloride (FeCl₃) as a catalyst to produce a characteristic blue-green colored complex.[4][5][6]
The intensity of the resulting color is directly proportional to the concentration of D-Ribose in the sample, which can be quantified by measuring the absorbance at a specific wavelength using a spectrophotometer.[2]
Signaling Pathway and Experimental Workflow
The chemical transformation and experimental procedure are outlined in the diagrams below.
Caption: Chemical reaction pathway for the colorimetric determination of D-Ribose.
Caption: Experimental workflow for the spectrophotometric determination of D-Ribose.
Materials and Reagents
-
D-Ribose (analytical grade)
-
Orcinol
-
Concentrated Hydrochloric Acid (HCl)
-
Ferric Chloride (FeCl₃)
-
Ethanol (95-100%)
-
Distilled or deionized water
-
Spectrophotometer
-
Cuvettes
-
Test tubes and rack
-
Pipettes and tips
-
Vortex mixer
-
Boiling water bath
Experimental Protocols
5.1. Preparation of Reagents
Bial's Reagent: There are several formulations for Bial's reagent. A common preparation is as follows:
-
Dissolve 0.4 g of orcinol in 200 mL of concentrated HCl.[3][7]
-
Mix thoroughly. The reagent should be prepared fresh and stored in a dark bottle.
D-Ribose Stock Solution (1 mg/mL):
-
Accurately weigh 100 mg of D-Ribose.
-
Dissolve in 100 mL of distilled water in a volumetric flask.
D-Ribose Standard Solutions: Prepare a series of D-Ribose standard solutions by diluting the stock solution with distilled water as described in the table below.
5.2. Assay Procedure
-
Pipette 1.0 mL of each D-Ribose standard, unknown sample, and a blank (distilled water) into separate, clearly labeled test tubes.
-
Add 2.0 mL of freshly prepared Bial's reagent to each tube.
-
Mix the contents of each tube thoroughly using a vortex mixer.
-
Place the test tubes in a boiling water bath for 10-20 minutes. A blue-green color will develop in the presence of D-Ribose.[2][8]
-
After incubation, cool the test tubes to room temperature.
-
Transfer the solutions to cuvettes and measure the absorbance at 665 nm against the blank.[8][9]
Data Presentation and Analysis
6.1. Standard Curve
Generate a standard curve by plotting the absorbance values of the D-Ribose standards against their corresponding concentrations.
| Tube No. | Volume of Stock (mL) | Volume of Water (mL) | Final D-Ribose Conc. (µg/mL) | Absorbance at 665 nm |
| 1 (Blank) | 0.0 | 1.0 | 0 | 0.000 |
| 2 | 0.1 | 0.9 | 100 | Record Value |
| 3 | 0.2 | 0.8 | 200 | Record Value |
| 4 | 0.4 | 0.6 | 400 | Record Value |
| 5 | 0.6 | 0.4 | 600 | Record Value |
| 6 | 0.8 | 0.2 | 800 | Record Value |
| 7 | 1.0 | 0.0 | 1000 | Record Value |
| Unknown | - | - | - | Record Value |
6.2. Quantitative Parameters
The Orcinol-Bial's test for D-Ribose exhibits the following quantitative characteristics:
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 660 - 670 nm | [10][11] |
| Linear Range | 1.56 - 200 µg/mL | [12] |
| Incubation Time | 10 - 20 minutes | [2][8] |
| Incubation Temperature | 100 °C (Boiling Water Bath) | [2][8] |
6.3. Calculation of D-Ribose Concentration
Determine the concentration of D-Ribose in the unknown sample by interpolating its absorbance value on the standard curve. Alternatively, use the equation of the line (y = mx + c) obtained from the linear regression of the standard curve, where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
Concentration of D-Ribose (µg/mL) = (Absorbance of Unknown - y-intercept) / slope
Troubleshooting and Considerations
-
Interference from Hexoses: Hexoses (e.g., glucose, fructose) can react with the Bial's reagent upon prolonged heating to form a muddy-brown or yellow-colored product, leading to inaccurate results.[4][6] It is crucial to adhere to the specified incubation time to minimize this interference.
-
Reagent Stability: Bial's reagent should be prepared fresh for optimal performance.
-
Linear Range: The linear range of the assay should be determined for the specific experimental conditions and spectrophotometer used. If the absorbance of an unknown sample falls outside the linear range, the sample should be diluted accordingly and re-assayed.
-
Sample Matrix Effects: The presence of other substances in the sample matrix may interfere with the assay. It is advisable to run appropriate controls, such as a spiked sample, to assess potential matrix effects.
References
- 1. bclab.thu.edu.tw [bclab.thu.edu.tw]
- 2. microbenotes.com [microbenotes.com]
- 3. Bial's test - Wikipedia [en.wikipedia.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Estimation of Rna by Orcinol Method Exp 1 | PDF | Nucleotides | Acid [scribd.com]
- 9. himedialabs.com [himedialabs.com]
- 10. Experiment No 6: Estimation of Concentration of RNA by Orcinol Method | PDF | Biochemistry | Chemistry [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic evaluation of D-ribose after oral and intravenous administration to healthy rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying d-Ribose Uptake in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Ribose, a fundamental pentose (B10789219) monosaccharide, is a critical component of essential biomolecules such as RNA, ATP, and NADH.[1] Its cellular uptake is a crucial process for nucleotide synthesis, energy metabolism, and overall cell function.[2] Understanding the mechanisms of d-Ribose transport is vital for research in various fields, including metabolic disorders, cardiology, and oncology. Evidence suggests that d-Ribose uptake in mammalian cells is mediated, at least in part, by the facilitative glucose transporter (GLUT) family.[3] This document provides detailed protocols and application notes for designing and conducting experiments to study d-Ribose uptake in cultured cells.
Core Methodologies
The study of d-Ribose uptake typically involves exposing cells to d-Ribose and measuring its intracellular accumulation over time. The two primary methods for this are:
-
Radiolabeled d-Ribose Uptake Assay: This is a highly sensitive and quantitative method that uses radioactively labeled d-Ribose (e.g., [³H]d-Ribose or [¹⁴C]d-Ribose) to trace its entry into cells.
-
Quantification of Intracellular d-Ribose: This involves separating intracellular contents from the extracellular medium and quantifying the amount of d-Ribose using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Quantitative Parameters for d-Ribose Uptake Studies
The following tables summarize key quantitative data relevant to d-Ribose uptake experiments. These values are indicative and may require optimization for specific cell types and experimental conditions.
Table 1: Typical Reagent Concentrations and Incubation Times
| Parameter | Value | Notes |
| Radiolabeled d-Ribose Concentration | 0.1 - 10 µCi/mL | The specific activity of the radiolabel should be considered. |
| Unlabeled d-Ribose Concentration | 10 µM - 10 mM | For kinetic studies, a range of concentrations is used. |
| Cell Seeding Density | 1 x 10⁵ - 5 x 10⁵ cells/well | Dependent on the well size and cell type. |
| Uptake Incubation Time | 1 - 30 minutes | Linearity of uptake should be determined for each cell line. |
| Inhibitor (Cytochalasin B) Concentration | 1 - 50 µM | A dose-response curve should be generated.[4][5] |
| Competitive Inhibitor (e.g., d-Glucose) Concentration | 10 - 100 mM | Used to assess the specificity of the transport mechanism.[6] |
Table 2: Kinetic Parameters of Sugar Transport (for reference)
| Transporter | Substrate | Cell Type | Kₘ (mM) | Vₘₐₓ (pmol/min/mg protein) |
| GLUT1 | 2-deoxy-D-glucose | Various | 1-7 | Varies |
| GLUT2 | D-Glucose | Hepatocytes | 15-20 | Varies |
| GLUT4 | D-Glucose | Adipocytes, Muscle cells | 2-5 | Varies |
| d-Ribose Transporter | d-Ribose | Bovine Brain Microvascular Endothelial Cells | Competitive inhibition by 3-O-methylglucose observed | Not specified |
Note: Specific kinetic data for d-Ribose transport is limited in the literature and will likely need to be determined empirically for the cell line of interest.
Experimental Protocols
Protocol 1: Radiolabeled d-Ribose Uptake Assay
This protocol is adapted from established methods for radiolabeled glucose uptake assays.[7][8]
Materials:
-
Cultured cells grown in 24- or 96-well plates
-
Radiolabeled d-Ribose (e.g., [³H]d-Ribose or [¹⁴C]d-Ribose)
-
Unlabeled d-Ribose
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable assay buffer)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1% SDS, 0.1 N NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Inhibitors (e.g., Cytochalasin B) and competitors (e.g., d-Glucose) as required
Procedure:
-
Cell Preparation:
-
Plate cells in 24- or 96-well plates and grow to 80-90% confluency.
-
On the day of the assay, aspirate the growth medium and wash the cells twice with warm KRH buffer.
-
Starve the cells in serum-free medium for 1-2 hours to reduce basal glucose levels.
-
-
Inhibitor/Competitor Pre-incubation (Optional):
-
Aspirate the starvation medium.
-
Add KRH buffer containing the desired concentration of inhibitor (e.g., Cytochalasin B) or competitor (e.g., d-Glucose) and incubate for 10-30 minutes at 37°C.
-
-
Uptake Initiation:
-
Prepare the uptake solution containing radiolabeled d-Ribose and unlabeled d-Ribose in KRH buffer to achieve the desired final concentration and specific activity.
-
Initiate the uptake by adding the uptake solution to each well.
-
-
Uptake Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes). The optimal time should be within the linear range of uptake for the specific cell line.
-
-
Uptake Termination and Washing:
-
Terminate the uptake by rapidly aspirating the uptake solution.
-
Immediately wash the cells three times with ice-cold PBS to remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of each lysate to normalize the counts per minute (CPM) to protein content (CPM/mg protein).
-
Calculate the rate of d-Ribose uptake.
-
Protocol 2: Quantification of Intracellular d-Ribose by HPLC
This protocol provides a general workflow for quantifying intracellular d-Ribose. Specific parameters for HPLC analysis will need to be optimized.[9][10]
Materials:
-
Cultured cells grown in 6-well plates or larger culture dishes
-
d-Ribose
-
Ice-cold PBS
-
Methanol (B129727) (ice-cold)
-
Chloroform (B151607) (ice-cold)
-
Water (ice-cold)
-
Centrifuge
-
HPLC system with a suitable column (e.g., Sugar-Pak I) and a refractive index detector[9]
-
d-Ribose standard solutions
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a high density in 6-well plates or larger dishes.
-
Wash the cells with warm buffer and then incubate with the desired concentration of d-Ribose for a specific time.
-
-
Metabolite Extraction:
-
Rapidly aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add 1 mL of ice-cold chloroform and 0.4 mL of ice-cold water.
-
Vortex vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Sample Preparation for HPLC:
-
Carefully collect the upper aqueous phase, which contains the polar metabolites including d-Ribose.
-
Dry the aqueous phase using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., pure water).
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Run the analysis using an isocratic flow of the mobile phase.
-
Detect d-Ribose using a refractive index detector.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of d-Ribose.
-
Quantify the amount of d-Ribose in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the initial cell number or protein concentration.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the radiolabeled d-Ribose uptake assay.
References
- 1. GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA: Application to DNA damage produced by γ-radiation and bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High Performance Liquid Chromatography Analysis of D-Ribose Content in Glucose Zymotic Fluid [cjcu.jlu.edu.cn]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting d-Ribose Degradation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, mitigating, and understanding the degradation of d-Ribose in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My d-Ribose solution is turning yellow/brown. What is happening?
A1: The discoloration of your d-Ribose solution is likely due to the Maillard reaction, a non-enzymatic browning reaction that occurs between the reducing sugar (d-Ribose) and amino acids, peptides, or proteins present in your solution. This reaction is accelerated by heat and neutral to alkaline pH. The yellow to brown pigments are advanced glycation end-products (AGEs).
Q2: I've observed a drop in the pH of my d-Ribose solution over time. Why is this occurring?
A2: The degradation of d-Ribose, particularly at neutral to alkaline pH, can lead to the formation of acidic byproducts. One such product is formic acid, which can lower the pH of the solution.
Q3: Can I autoclave my d-Ribose solutions to sterilize them?
A3: It is not recommended to autoclave d-Ribose solutions, especially if they are buffered at a neutral or alkaline pH. The high temperatures of autoclaving will significantly accelerate the degradation of d-Ribose. For sterilization, sterile filtration using a 0.22 µm filter is the preferred method.
Q4: How can I prevent or minimize the degradation of my d-Ribose stock solutions?
A4: To minimize degradation, prepare d-Ribose solutions fresh whenever possible. If storage is necessary, store solutions at low temperatures (2-8°C or frozen at -20°C) and at a slightly acidic pH (around 4-6). Avoid storing d-Ribose in solutions containing amino acids or proteins if the Maillard reaction is a concern.
Q5: What are the main degradation products of d-Ribose in aqueous solutions?
A5: The degradation of d-Ribose can result in a complex mixture of products. Key degradation pathways and their products include:
-
Maillard Reaction: Leads to the formation of Schiff bases, Amadori products, and ultimately a heterogeneous group of compounds known as advanced glycation end-products (AGEs).
-
Retro-Aldol Condensation: Can lead to the formation of smaller molecules, including formaldehyde (B43269) and glycolaldehyde.
-
Caramelization: At high temperatures and in the absence of amino compounds, d-Ribose can undergo caramelization, another browning reaction.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Culture Experiments with d-Ribose
-
Symptom: Inconsistent cell growth, altered metabolic readouts, or unexpected cellular responses when using d-Ribose as a substrate.
-
Possible Cause: Degradation of d-Ribose in the culture medium, leading to the formation of cytotoxic or bioactive degradation products like AGEs or formaldehyde.
-
Troubleshooting Steps:
-
Prepare Fresh Media: Always prepare cell culture media containing d-Ribose fresh before each experiment.
-
Monitor pH: Check the pH of the medium throughout the experiment, as d-Ribose degradation can alter it.
-
Control for Degradation Products: In a control experiment, intentionally degrade a d-Ribose solution (e.g., by heating) and add it to the cell culture to see if it replicates the unexpected results.
-
Quantify d-Ribose: Use an analytical method like HPLC to measure the concentration of d-Ribose in your media at the beginning and end of your experiment to determine the extent of degradation.
-
Issue 2: Variability in Drug Formulation Stability Studies
-
Symptom: Inconsistent stability of a drug formulation containing d-Ribose, observed as changes in color, pH, or the appearance of unknown peaks in chromatographic analysis.
-
Possible Cause: d-Ribose degradation is affecting the stability of the active pharmaceutical ingredient (API) or other excipients.
-
Troubleshooting Steps:
-
Buffer Optimization: Investigate the effect of different buffer systems and pH ranges on the stability of the formulation. A slightly acidic pH may improve d-Ribose stability.
-
Excipient Compatibility: Evaluate the compatibility of d-Ribose with all other excipients in the formulation, especially those with primary or secondary amine groups.
-
Temperature and Light Sensitivity: Conduct stability studies under various temperature and light conditions to identify factors that accelerate degradation.
-
Analytical Monitoring: Employ stability-indicating analytical methods (e.g., HPLC-UV/MS) to track the degradation of d-Ribose and the formation of new impurities over time.
-
Data Presentation
Table 1: Half-life of d-Ribose at Various Temperatures and pH
| Temperature (°C) | pH | Half-life |
| 100 | 7.0 | 73 minutes |
| 0 | 7.0 | 44 years |
Table 2: Formation of Formaldehyde from d-Ribose Solutions
| d-Ribose Concentration (mM) | Incubation Time (days) | pH | Formaldehyde Detected |
| 500 | 3 | 7.0 | Yes |
| 500 | 3 | 7.4 | Yes, increased |
| 500 | 3 | 8.0 | Yes, further increased |
Data synthesized from studies showing pH-dependent formaldehyde production.
Experimental Protocols
Protocol 1: Monitoring d-Ribose Concentration by HPLC
This protocol provides a general method for quantifying d-Ribose in aqueous solutions.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
Column: A carbohydrate analysis column (e.g., a Sugar-Pak I column).
-
Mobile Phase: HPLC-grade water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80°C.
-
Sample Preparation:
-
Dilute the sample to an appropriate concentration (e.g., 1-10 mg/mL) with HPLC-grade water.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume (e.g., 20 µL) of the prepared sample.
-
Run the analysis and record the chromatogram.
-
-
Quantification:
-
Prepare a series of d-Ribose standards of known concentrations.
-
Inject the standards and generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of d-Ribose in the samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: Detection of Formaldehyde using 2,4-Dinitrophenylhydrazine (DNPH)
This method is for the detection and quantification of formaldehyde, a potential degradation product of d-Ribose.
-
Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 g/L in acetonitrile).
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v).
-
Acetonitrile (B52724) (HPLC grade).
-
-
Sample Preparation:
-
To 400 µL of the sample, add 100 µL of DNPH solution and 100 µL of TCA solution.
-
Add 400 µL of acetonitrile and mix thoroughly.
-
Incubate the mixture at 60°C for 30 minutes.
-
Centrifuge the sample to pellet any precipitate.
-
-
Analysis by HPLC-UV:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile and water gradient.
-
Detection Wavelength: 355 nm.
-
-
Procedure:
-
Inject the supernatant from the prepared sample.
-
The formaldehyde-DNPH derivative will elute as a distinct peak.
-
Quantify by comparing the peak area to a calibration curve prepared with formaldehyde standards.
-
Visualizations
Caption: The Maillard reaction pathway of d-Ribose.
Caption: Simplified retro-aldol condensation of d-Ribose.
Caption: Troubleshooting workflow for d-Ribose instability.
Optimizing D-Ribose Stability for Long-Term Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to D-ribose stability in long-term experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My D-ribose-containing solution is turning yellow/brown over time. What is causing this discoloration?
A1: The yellowing or browning of your D-ribose solution is likely due to non-enzymatic browning reactions, primarily the Maillard reaction or caramelization.
-
Maillard Reaction: This is a chemical reaction between the reducing sugar D-ribose and amino acids, peptides, or proteins in your experimental medium.[1][2][3][4] This reaction is a major pathway for D-ribose degradation and leads to the formation of a complex mixture of compounds, including pigments that cause the brown color.[1][2] The rate of this reaction is influenced by factors such as pH, temperature, and the concentration of reactants.
-
Caramelization: At elevated temperatures (generally above 100°C, but can occur at lower temperatures over extended periods), D-ribose can undergo caramelization, a process of thermal decomposition that produces brown-colored polymers and volatile compounds.[5][6]
Q2: I've observed a decrease in the concentration of D-ribose in my stock solution stored at 4°C. Why is it degrading even at low temperatures?
A2: D-ribose is inherently unstable in aqueous solutions, even at refrigerated temperatures. Studies have shown that the half-life of ribose can be as short as 44 years at 0°C and pH 7.0, indicating that degradation, although slower, still occurs. For long-term experiments, this gradual degradation can be significant. It is advisable to prepare fresh solutions or implement stabilization strategies if absolute concentration is critical over weeks or months. Storing aqueous solutions of D-ribose for more than a day is generally not recommended without stabilizers.[7]
Q3: How do pH and temperature affect the stability of my D-ribose solutions?
A3: Both pH and temperature are critical factors influencing D-ribose stability.
-
pH: D-ribose is most stable in acidic conditions and becomes increasingly unstable as the pH becomes neutral to alkaline.[8][9] The rate of decomposition increases significantly between pH 4 and pH 8.[8]
-
Temperature: Higher temperatures accelerate the degradation of D-ribose through both the Maillard reaction and caramelization.[5] The half-life of ribose decreases dramatically with increasing temperature. For instance, at pH 7.0, the half-life is 73 minutes at 100°C.[8]
Q4: Can other components in my culture medium or buffer system affect D-ribose stability?
A4: Yes, other components can significantly impact D-ribose stability.
-
Amino Acids: As mentioned, amino acids are primary reactants in the Maillard reaction, leading to rapid D-ribose degradation.[1][2][3][4]
-
Phosphate (B84403) Buffers: The presence of phosphate can catalyze the Maillard reaction, accelerating the degradation of D-ribose.[3]
-
Borate (B1201080): Borate has been shown to selectively stabilize D-ribose by forming borate-ribose complexes.[10][11] This can be a useful strategy for long-term experiments. These complexes are more stable over a wider range of temperatures and pH compared to free ribose.[10]
Q5: What are the best practices for preparing and storing D-ribose solutions to maximize stability for an experiment lasting several weeks?
A5: To maximize D-ribose stability for long-term experiments, consider the following:
-
Prepare Fresh Solutions: The most reliable approach is to prepare D-ribose solutions fresh before each experiment.
-
Sterilization: If sterile filtration is required, use a 0.22 µm filter. Avoid autoclaving D-ribose solutions, especially with amino acids or phosphate buffers, as the high temperature will cause rapid degradation.
-
Storage Conditions: If short-term storage is necessary, store the solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12] For aqueous solutions at 4°C, use within a day.[7]
-
pH Adjustment: Maintain a slightly acidic pH (e.g., pH 6.0) for your stock solution if your experimental conditions permit.
-
Stabilizing Agents: Consider the use of borate buffers to stabilize D-ribose, particularly if the experimental medium does not contain components that would be negatively affected by borate.
Quantitative Data on D-Ribose Stability
The following table summarizes the impact of various conditions on D-ribose stability.
| Factor | Condition | Observation | Reference |
| Temperature & pH | pH 7.0, 100°C | Half-life of 73 minutes | |
| pH 7.0, 0°C | Half-life of 44 years | ||
| pH 4 to 8 | Rate of decomposition increases with increasing pH | [8] | |
| Stabilizers | Borate | Forms stable complexes with D-ribose, increasing its stability in aqueous solutions, even at pH 6.6 and 60°C. | [10][11] |
| Degradation with Amino Acids | D-ribose + Amino Acids (e.g., in Maillard Reaction) | Rapid browning and degradation, especially at neutral to alkaline pH and elevated temperatures. | [1][2][3] |
Experimental Protocols
Protocol 1: Quantification of D-Ribose in Experimental Samples by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for determining the concentration of D-ribose in aqueous solutions.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID)
-
Sugar-Pak I column (or equivalent column for carbohydrate analysis)
-
Mobile Phase: Deionized water (HPLC grade)
-
D-ribose standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of D-ribose of known concentration (e.g., 10 mg/mL) in deionized water. From this stock, create a series of standards of decreasing concentrations (e.g., 5, 2.5, 1.25, 0.625 mg/mL) to generate a standard curve.
-
Sample Preparation:
-
Collect an aliquot of your experimental sample.
-
If necessary, dilute the sample with deionized water to bring the expected D-ribose concentration within the range of your standard curve.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with the Sugar-Pak I column and Refractive Index Detector.
-
The mobile phase is deionized water, run at a constant flow rate (e.g., 0.5 mL/min).
-
The column temperature should be maintained (e.g., at 85°C, depending on the column specifications).
-
Inject the standards and samples onto the column.
-
-
Data Analysis:
-
Identify the D-ribose peak in your chromatograms based on the retention time of the standard.
-
Integrate the peak area for each standard and sample.
-
Create a standard curve by plotting the peak area versus the concentration of the D-ribose standards.
-
Determine the concentration of D-ribose in your samples by interpolating their peak areas on the standard curve.[13][14]
-
Protocol 2: Monitoring D-Ribose Degradation (Browning) Spectrophotometrically
This protocol provides a simple method to assess the extent of the Maillard reaction by measuring the formation of brown pigments.
Materials:
-
UV-Vis Spectrophotometer
-
Cuvettes
-
D-ribose solution
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
Amino acid solution (e.g., glycine (B1666218) or lysine)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing D-ribose and the amino acid in the buffer at the desired concentrations.
-
Prepare a control solution containing only D-ribose in the buffer.
-
Prepare a blank solution containing only the buffer.
-
-
Incubation: Incubate the solutions at the desired temperature (e.g., 37°C or 50°C) for the duration of your experiment.
-
Spectrophotometric Measurement:
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each solution.
-
Measure the absorbance of the solutions at 420 nm using the buffer as a blank. An increase in absorbance at this wavelength indicates the formation of brown pigments (melanoidins) from the Maillard reaction.
-
-
Data Analysis: Plot the absorbance at 420 nm against time to monitor the rate of browning.
Visualizing D-Ribose Degradation Pathways and Troubleshooting
The following diagrams illustrate key degradation pathways and a troubleshooting workflow for D-ribose instability.
Caption: The Maillard reaction pathway leading to the formation of Advanced Glycation End-products (AGEs).
Caption: The process of D-ribose caramelization under the influence of heat.
Caption: A troubleshooting workflow for addressing D-ribose instability in experimental solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Maillard reaction of free and nucleic acid-bound 2-deoxy-D-ribose and D-ribose with omega-amino acids [agris.fao.org]
- 3. The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20060030700A1 - D-ribose, its monohydrate and their caramels - Google Patents [patents.google.com]
- 6. Caramelization - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Abiotic Ribose Synthesis Under Aqueous Environments with Various Chemical Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic evaluation of D-ribose after oral and intravenous administration to healthy rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Performance Liquid Chromatography Analysis of D-Ribose Content in Glucose Zymotic Fluid [cjcu.jlu.edu.cn]
- 14. researchgate.net [researchgate.net]
"common impurities in commercial d-Ribose preparations"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on common impurities in commercial D-Ribose (B76849) preparations. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial D-Ribose?
A1: Commercial D-Ribose preparations can contain several types of impurities, including:
-
Related Sugars: Other pentose (B10789219) sugars with similar structures, such as D-Arabinose and D-Xylose, are common process-related impurities.
-
Heavy Metals: Trace amounts of heavy metals may be present from the manufacturing process. The United States Pharmacopeia (USP) sets a limit for residue on ignition, which indirectly controls for heavy metals.
-
Microbial Contamination: Like any biological product, D-Ribose can be subject to microbial contamination if not manufactured and handled under sterile conditions. This includes bacteria, yeasts, and molds.
-
Endotoxins: These are pyrogenic substances found in the cell walls of Gram-negative bacteria and are a critical impurity to control in parenteral applications.
-
Other Process-Related Impurities: Depending on the synthesis or purification method, other impurities such as salts (e.g., chloride, sulfate) and residual solvents may be present.[1]
Q2: Why is it important to control impurities in D-Ribose for research and drug development?
A2: Impurities in D-Ribose can significantly impact experimental outcomes and the safety and efficacy of pharmaceutical products. For example:
-
Altered Biological Activity: Related sugars can interfere with enzymatic reactions or cellular uptake studies, leading to inaccurate results.
-
Cell Culture Impact: D-Ribose itself, and potentially its impurities, can induce non-enzymatic glycation of proteins and affect cell viability and metabolism.[2][3][4][5] The presence of unknown impurities can exacerbate these effects or introduce new, unintended variables.
-
Toxicity: Heavy metals and endotoxins can be toxic and pyrogenic, posing a significant safety risk in preclinical and clinical applications.
-
Inhibition of DNA Repair: Studies have shown that D-ribose can inhibit DNA repair synthesis in human lymphocytes, an effect that could be influenced by the purity of the preparation.[6]
Q3: What are the acceptable limits for common impurities in pharmaceutical-grade D-Ribose?
A3: The United States Pharmacopeia-National Formulary (USP-NF) provides specific acceptance criteria for impurities in Ribose.[1][7] These are summarized in the table below.
Quantitative Data Summary
| Impurity | Acceptance Criteria (USP-NF) |
| Arabinose | Not more than 1.0% |
| Unspecified Impurity | Not more than 0.1% |
| Total Unspecified Impurities | Not more than 1.0% |
| Residue on Ignition | Not more than 0.2% |
| Chloride | Not more than 0.002% |
| Sulfate | Not more than 0.003% |
| Loss on Drying | Not more than 0.5% |
Note: Microbial and endotoxin (B1171834) limits are not specified in the general Ribose monograph but are critical for specific applications, particularly parenteral use. General USP chapters on microbial enumeration and endotoxin testing provide guidance. For example, a common limit for endotoxins in parenteral drugs is ≤ 0.25 EU/mL for Water for Injection.[8]
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments that could be related to D-Ribose impurities.
Issue 1: Inconsistent results in cell culture experiments.
-
Question: We are observing variable cell viability and metabolic rates in our cell culture experiments using D-Ribose from different batches. Could this be due to impurities?
-
Answer: Yes, batch-to-batch variability in impurity profiles can lead to inconsistent experimental results. D-Ribose can induce protein glycation and affect cell viability.[2][5] The presence of other sugars or unknown impurities could modulate these effects.
-
Recommended Action:
-
Verify Purity: Analyze the different batches of D-Ribose for purity and the presence of related sugars using the HPLC method detailed below.
-
Test for Endotoxins: If working with sensitive cell lines, particularly immune cells, test for endotoxin contamination as this can significantly impact cell behavior. A low endotoxin grade (e.g., ≤ 10 EU/mg) is recommended for such applications.[9]
-
Source High-Purity D-Ribose: For critical applications, use D-Ribose that meets USP-NF or equivalent pharmacopeial standards.
-
-
Issue 2: Unexpected peaks in analytical chromatography.
-
Question: We are using D-Ribose as a starting material for a synthesis and see unexpected peaks in our reaction monitoring by HPLC. Could these be from the D-Ribose itself?
-
Answer: It is highly likely that the unexpected peaks are impurities from your commercial D-Ribose. Related sugars like arabinose are common impurities that may be carried through a reaction or react themselves to form new byproducts.
-
Recommended Action:
-
Analyze Starting Material: Run a blank analysis of your D-Ribose solution using your HPLC method to identify any pre-existing impurities.
-
Purify D-Ribose: If significant impurities are detected, consider purifying the D-Ribose prior to use. Methodologies for purification are described in the "Experimental Protocols" section.
-
-
Issue 3: Difficulty in D-Ribose crystallization.
-
Question: We are trying to crystallize a derivative of D-Ribose, but it is "oiling out" or forming a syrup. Could impurities be the cause?
-
Answer: Yes, the presence of impurities can significantly hinder crystallization by disrupting the crystal lattice formation. Sugars are notoriously difficult to crystallize, and even small amounts of related sugars can prevent or slow down the process.
-
Recommended Action:
-
Assess Purity: Determine the purity of your D-Ribose derivative.
-
Purification: Use chromatographic methods to purify the derivative before attempting crystallization again.
-
Optimize Crystallization Conditions: Experiment with different solvents and cooling rates. Sometimes, adding a seed crystal of the pure compound can initiate crystallization.
-
-
Experimental Protocols
1. HPLC Analysis of D-Ribose and Related Sugar Impurities (based on USP-NF monograph)
This method is used to determine the assay of D-Ribose and to quantify related sugar impurities, such as Arabinose.[1][10]
-
Chromatographic System:
-
Mode: Liquid Chromatography (LC)
-
Detector: Refractive Index
-
Column: 8.0-mm × 30-cm; 6-µm packing L22 (a strong cation-exchange resin in the calcium form)
-
Column Temperature: 80°C
-
Detector Temperature: 40°C
-
Mobile Phase: Degassed water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
-
Solutions:
-
System Suitability Solution: 20 mg/mL of USP Ribose RS and 0.2 mg/mL of USP Arabinose RS in Mobile phase.
-
Standard Solution: 20 mg/mL of USP Ribose RS in Mobile phase.
-
Sample Solution: 20 mg/mL of the D-Ribose sample in Mobile phase.
-
-
System Suitability Requirements:
-
Resolution: Not less than 1.2 between the ribose and arabinose peaks.
-
Tailing Factor: Not more than 1.5 for the ribose peak.
-
Column Efficiency: Not less than 2500 theoretical plates for the ribose peak.
-
Relative Standard Deviation: Not more than 2.0% for replicate injections of the Standard solution.
-
-
Analysis:
-
Inject the Standard solution and the Sample solution into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
Calculate the percentage of D-Ribose and any identified impurities (e.g., Arabinose) in the sample. The relative retention times for arabinose and ribose are approximately 0.9 and 1.0, respectively.[1]
-
2. General Purification Methodologies for D-Ribose
If commercial D-Ribose does not meet the purity requirements for your application, the following purification techniques can be employed.[11][12]
-
Recrystallization:
-
Dissolve the D-Ribose in a minimal amount of a suitable hot solvent (e.g., ethanol-water mixtures).
-
Allow the solution to cool slowly to promote the formation of pure crystals, leaving impurities in the mother liquor.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Chromatography:
-
Ion Exchange Chromatography: This is effective for removing charged impurities.[11]
-
Size Exclusion Chromatography: This can separate D-Ribose from larger or smaller molecular weight impurities.[11]
-
Silica Gel Chromatography: Can be used to separate D-Ribose from less polar impurities.[13] A common eluent system is a mixture of chloroform (B151607) and ethanol.
-
Visualizations
Caption: Workflow for troubleshooting experimental issues related to D-Ribose impurities.
Caption: Impact of D-Ribose impurities on various downstream applications.
References
- 1. uspnf.com [uspnf.com]
- 2. D-ribose induces cellular protein glycation and impairs mouse spatial cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of d-ribose on human erythrocytes: Non-enzymatic glycation of hemoglobin, eryptosis, oxidative stress and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cell proliferation by D-ribose and deoxy-D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-ribose inhibits DNA repair synthesis in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribose [doi.usp.org]
- 8. Bacterial Endotoxins/Pyrogens | FDA [fda.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. shodex.com [shodex.com]
- 11. Understanding The Efficient Separation Techniques for D-Ribose Production - Rindazhi [rdzbiochemical.com]
- 12. CN102241706A - D-ribose purification and separation method - Google Patents [patents.google.com]
- 13. US4760139A - Method of preparing D-ribose - Google Patents [patents.google.com]
"improving the yield of d-Ribose in chemical synthesis"
Welcome to the technical support center for D-Ribose chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of D-Ribose in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during the chemical synthesis of D-Ribose.
Q1: What are the primary causes of low D-Ribose yield in my chemical synthesis?
Low yields in D-Ribose synthesis can typically be attributed to three main factors: competing side reactions, suboptimal reaction conditions, and inefficient purification. D-Ribose is a reactive molecule that can degrade or participate in unwanted reactions, especially under harsh conditions.
-
Side Reactions: The most common yield-reducing side reactions include:
-
Maillard Reaction: D-Ribose can react with amines (e.g., from solvents, reagents, or by-products) to form a complex mixture of products, often leading to brown coloration.[1]
-
Retro-Aldol Condensation: Under neutral or alkaline conditions, D-Ribose can decompose into smaller molecules like formaldehyde, irreversibly consuming your product.[2]
-
Epimerization and Isomerization: The reaction conditions can cause the conversion of D-Ribose into other pentose (B10789219) sugars, such as D-Arabinose, which are difficult to separate and reduce the yield of the desired stereoisomer.
-
-
Purification Losses: D-Ribose is highly soluble in water and can be difficult to separate from other polar impurities and unreacted starting materials. Significant product loss can occur during crystallization or chromatographic purification steps.[3]
-
Suboptimal Conditions: Incorrect pH, temperature, or reaction time can favor the formation of by-products over the desired D-Ribose product.
Q2: How can I minimize the formation of unwanted by-products?
Minimizing by-products is crucial for maximizing yield. Consider the following strategies:
-
Control pH: Maintain a slightly acidic to neutral pH where possible, as alkaline conditions can promote retro-aldol decomposition.[2]
-
Temperature Management: Run reactions at the lowest effective temperature to reduce the rate of degradation and side reactions. Higher temperatures can accelerate the Maillard reaction.[1]
-
Use of Protecting Groups: While it adds steps to the synthesis, protecting the reactive hydroxyl groups of the sugar can prevent unwanted side reactions.[4] This is a common strategy in nucleoside synthesis where the sugar moiety must remain intact.[4]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the sugar.
Q3: What are the most effective methods for purifying D-Ribose?
Effective purification is key to obtaining a high-purity product with a good final yield. The choice of method depends on the scale of the synthesis and the nature of the impurities.
-
Chromatography: Column chromatography is a standard method for purification.
-
Silica (B1680970) Gel Chromatography: Often used, but can be challenging due to the high polarity of ribose. A mobile phase of dichloromethane/methanol or ethyl acetate (B1210297)/methanol is common.
-
Ion-Exchange Chromatography: Particularly useful for removing ionic impurities and can help separate different sugars.[3]
-
-
Membrane Filtration: Techniques like nanofiltration can be employed to separate D-Ribose from salts and other small molecule impurities, especially in larger-scale preparations.[3]
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or methanol) is an effective final step to achieve high purity. However, optimizing crystallization conditions is critical to avoid significant product loss.
Q4: Are there alternative synthesis strategies I should consider for better yield?
While classical chemical synthesis routes exist, other methods may offer higher yields depending on your resources and goals.
-
Enzymatic Synthesis: For specific derivatives like α-D-ribose 1-phosphate, enzymatic methods can be highly efficient, offering near-quantitative yields with high selectivity, thus avoiding many of the by-products seen in traditional chemical synthesis.[5]
-
Fermentation: Commercially, D-Ribose is often produced via fermentation of glucose using genetically modified microorganisms. This method can achieve very high yields, sometimes exceeding 90 g/L.[6][7]
-
Modified Chemical Routes: Modern organic synthesis has developed more direct methods. For instance, modified Mitsunobu conditions have been used for the direct glycosylation of nucleobases with unprotected D-Ribose, simplifying the process by avoiding protection/deprotection steps.[4]
Quantitative Data on D-Ribose Synthesis Yields
The yield of D-Ribose is highly dependent on the chosen synthesis method. The following table summarizes reported yields from various approaches to provide a comparative overview.
| Synthesis Method | Starting Material(s) | Reported Yield | Reference(s) |
| Direct Glycosylation (Modified Mitsunobu) | 6-chloropurine, D-Ribose | ~22% | [4] |
| Enzymatic Phosphorolysis | 7-methylguanosine | 74% - 94% | [5] |
| Prebiotic Synthesis (Amino Ester Promoted) | Acetaldehyde, Glycolaldehyde | ≥4% | [8] |
| Fermentation (Genetically Modified B. subtilis) | Glucose | >90 g/L | [6][7] |
| Conversion from Enantiomer | 2-Deoxy-D-Ribose | >30% (overall) | [9] |
Experimental Protocols
Protocol: A General Approach for D-Ribose Synthesis via Isomerization of D-Arabinose
This protocol outlines a common chemical method for synthesizing D-Ribose by epimerization of a more readily available starting material, D-Arabinose. This method relies on the principle of forming an equilibrium between the sugars, followed by separation.
Materials:
-
D-Arabinose
-
Pyridine (B92270) (anhydrous)
-
Molybdic acid or other suitable catalyst
-
Deionized water
-
Ethanol
-
Activated Carbon
-
Cation and Anion exchange resins
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve D-Arabinose in a minimal amount of hot water. Add pyridine and the molybdate (B1676688) catalyst.
-
Epimerization: Heat the mixture under reflux. The reaction progress is monitored by taking aliquots and analyzing the sugar ratio using HPLC or TLC. The reaction is typically run until equilibrium is approached (usually several hours).
-
Catalyst Removal: After cooling, dilute the reaction mixture with water and pass it through a cation exchange resin to remove the pyridine and molybdate catalyst.
-
Decolorization: Treat the resulting solution with activated carbon to remove colored impurities and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain a thick syrup containing a mixture of D-Ribose and D-Arabinose.
-
Purification (Chromatography): Purify the syrup using column chromatography on silica gel. Elute with a gradient of ethyl acetate and ethanol to separate D-Ribose from the remaining D-Arabinose.
-
Crystallization: Combine the fractions containing pure D-Ribose and concentrate them under reduced pressure. Dissolve the resulting syrup in hot ethanol and allow it to cool slowly to induce crystallization.
-
Isolation and Drying: Collect the D-Ribose crystals by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product.
Visual Guides and Workflows
The following diagrams illustrate key processes and logical workflows related to D-Ribose synthesis.
Caption: Troubleshooting workflow for diagnosing low D-Ribose yield.
Caption: General workflow for the chemical synthesis of D-Ribose.
Caption: Common side reactions leading to D-Ribose yield loss.
References
- 1. The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102241706A - D-ribose purification and separation method - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ribose - Wikipedia [en.wikipedia.org]
- 7. Production of D-ribose by fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: D-Ribose Mass Spectrometry Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to help you address challenges related to matrix effects in d-Ribose mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my d-Ribose analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of d-Ribose analysis in biological samples (e.g., plasma, urine, or cell lysates), these interfering components can include salts, phospholipids (B1166683), and other endogenous metabolites.[2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[1][2][3]
Q2: My d-Ribose signal is significantly lower in my plasma samples compared to the standard prepared in a pure solvent. Is this a matrix effect?
A2: A notable discrepancy in signal response between a sample and a simple standard is a strong indicator of matrix effects, most commonly ion suppression.[4] To confirm this, you can perform a post-extraction spike experiment. By comparing the signal of d-Ribose spiked into a blank matrix extract with the signal of a standard in a clean solvent at the same concentration, you can quantitatively assess the degree of signal suppression or enhancement.[3]
Q3: How can I minimize or eliminate matrix effects in my d-Ribose assays?
A3: There are several strategies to mitigate matrix effects, which can be employed individually or in combination:
-
Effective Sample Preparation: The primary goal is to remove interfering matrix components before analysis. Techniques like protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) are effective for cleaning up complex samples. For matrices rich in phospholipids, such as plasma, specialized phospholipid removal products can be particularly beneficial.
-
Chromatographic Separation: Optimizing your HPLC/UHPLC method to chromatographically separate d-Ribose from co-eluting matrix components is a crucial step.[1] This can be achieved by adjusting the gradient, flow rate, or choosing a different column chemistry.
-
Sample Dilution: A straightforward approach to reduce the concentration of interfering components is to dilute the sample.[3] However, this may compromise the sensitivity if the d-Ribose concentration is low.
-
Use of an Internal Standard: A suitable internal standard (IS), especially a stable isotope-labeled (SIL) d-Ribose, is the gold standard for compensating for matrix effects.[1] The SIL-IS will experience similar ionization suppression or enhancement as the analyte, allowing for a reliable analyte/IS ratio for quantification.
Q4: What is a suitable internal standard for d-Ribose analysis?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C₅-d-Ribose. This is because its chemical and physical properties are nearly identical to d-Ribose, ensuring it co-elutes and experiences the same matrix effects. If a SIL-IS is not available, a structural analog that does not occur naturally in the sample and has similar chromatographic and ionization behavior can be considered.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor signal intensity or no peak for d-Ribose in biological samples. | Severe ion suppression due to high concentrations of matrix components. | 1. Implement a more rigorous sample cleanup protocol (e.g., SPE).2. Optimize chromatographic conditions for better separation.3. Dilute the sample, if sensitivity allows. |
| High variability in d-Ribose quantification between replicate injections. | Inconsistent matrix effects due to sample heterogeneity or carryover. | 1. Ensure thorough mixing and homogenization of samples.2. Incorporate a robust internal standard.3. Optimize the wash steps between injections to prevent carryover. |
| d-Ribose peak is present but shows poor peak shape (e.g., splitting or broadening). | Co-eluting interferences or contaminants on the analytical column. | 1. Improve sample preparation to remove contaminants.2. Perform column maintenance, such as flushing or replacement.3. Adjust ionization source parameters.[4] |
| Calibration curve prepared in solvent is linear, but quality control samples in matrix are inaccurate. | Matrix effects are impacting the ionization of d-Ribose in the QC samples differently than in the clean solvent. | 1. Prepare calibration standards in a blank matrix that matches the study samples (matrix-matched calibration).2. Utilize a stable isotope-labeled internal standard. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the extent of ion suppression or enhancement for d-Ribose in a given biological matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known concentration of d-Ribose standard into a clean reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process a blank biological matrix sample through your entire sample preparation procedure. Spike the same concentration of d-Ribose standard as in Set A into the final, clean extract.
-
Set C (Blank Matrix): Process a blank biological matrix sample without adding the d-Ribose standard to check for interferences.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculation: Calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation of Plasma for d-Ribose Analysis using Solid-Phase Extraction (SPE)
Objective: To remove proteins and phospholipids from plasma samples to reduce matrix effects.
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₅-d-Ribose). Add 200 µL of 1% formic acid in water and vortex to mix.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the d-Ribose and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on d-Ribose Recovery and Matrix Effect in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (Acetonitrile) | 95.2 | 45.8 (Suppression) | 12.5 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 78.5 | 62.3 (Suppression) | 9.8 |
| Solid-Phase Extraction (SPE) | 91.3 | 88.9 (Minimal Suppression) | 4.2 |
Data are illustrative and will vary based on specific experimental conditions.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmi-inc.com [gmi-inc.com]
Technical Support Center: Investigating and Preventing D-Ribose-Induced Non-Enzymatic Glycation In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with d-Ribose and non-enzymatic glycation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Can d-Ribose be used to prevent non-enzymatic glycation?
A1: This is a critical point of clarification. Contrary to the inquiry's premise, d-Ribose is a potent inducer, not an inhibitor, of non-enzymatic glycation. D-Ribose, a reducing pentose (B10789219) monosaccharide, is significantly more reactive than d-glucose (B1605176) in glycating proteins and rapidly forming advanced glycation end products (AGEs) in vitro.[1][2][3][4][5] Its high reactivity is attributed to its molecular structure.[5] Therefore, in experimental settings, d-Ribose is used to induce glycation to study its mechanisms and screen for potential inhibitors.
Q2: Why is my protein aggregating and precipitating after incubation with d-Ribose?
A2: D-Ribose-induced glycation is known to cause protein aggregation and misfolding, which can lead to precipitation.[3][4][6] This is a common observation, especially at higher concentrations of d-Ribose and protein, or with prolonged incubation. To troubleshoot, consider the following:
-
Lower the d-Ribose concentration: While high concentrations accelerate AGE formation, they can also lead to excessive and rapid aggregation.
-
Optimize protein concentration: High protein concentrations can increase the likelihood of intermolecular cross-linking and precipitation.
-
Reduce incubation time: D-Ribose glycates proteins much faster than glucose; what might take weeks with glucose can occur in days with d-Ribose.[7]
-
Ensure proper buffer conditions: Maintain a stable pH (typically 7.4) and consider the use of anti-aggregation agents if they do not interfere with your primary measurements.
Q3: My negative control (protein alone) is showing signs of glycation. What could be the cause?
A3: Low levels of glycation can be present under physiological conditions.[1] However, if you observe significant glycation in your protein-only control, consider these possibilities:
-
Contaminated reagents: Ensure your buffer components and protein stocks are free of reducing sugars.
-
Improper storage: Long-term storage of protein solutions, especially at non-optimal temperatures, can lead to degradation and modifications that might be detected by some glycation assays.
-
Assay interference: The method used to detect glycation might have non-specific binding or reactivity. Run a buffer-only control to check for background signal.
Q4: Why is there a discrepancy between my fluorescence-based AGE assay and my SDS-PAGE results?
A4: Different assays measure different aspects of the glycation process.
-
Fluorescence assays (e.g., excitation at ~370 nm, emission at ~440 nm) primarily detect fluorescent AGEs, which represent a subset of the total AGEs formed.[8]
-
SDS-PAGE visualizes changes in molecular weight due to protein cross-linking.[8] It's possible to have significant formation of non-fluorescent AGEs or Amadori products without extensive fluorescent AGE formation or cross-linking, especially in the early stages of glycation. Using multiple methods provides a more comprehensive picture of the glycation process.
Troubleshooting Guides
Issue 1: Low Cell Viability in Cell Culture Experiments with d-Ribose
-
Problem: Significant cell death is observed after treating cultured cells with d-Ribose.
-
Cause: D-Ribose treatment can decrease cell viability and induce AGE accumulation.[1][2][5] High concentrations of d-Ribose can also create a hyperosmotic environment, leading to cell death.[9]
-
Solutions:
-
Concentration Optimization: Perform a dose-response experiment to find the optimal d-Ribose concentration that induces measurable AGE formation without causing excessive cytotoxicity. Studies have shown that even 10 mM d-Ribose can significantly increase AGE levels in cell lines like SH-SY5Y.[5]
-
Time-Course Analysis: Reduce the incubation time. Significant AGE accumulation can be observed in cells after just 2 days of treatment with d-Ribose.[5]
-
Osmotic Control: Include an osmotic control in your experiment (e.g., using a non-metabolizable sugar like mannitol) to distinguish between the effects of hyperosmolarity and the effects of glycation.
-
Positive Control: Use a known cytotoxic agent to confirm that your cell viability assay (e.g., MTT assay) is working correctly.
-
Issue 2: Inconsistent Inhibition of d-Ribose-Induced Glycation with a Test Compound
-
Problem: An inhibitor shows variable or no effect in preventing d-Ribose-induced glycation of a protein like Bovine Serum Albumin (BSA).
-
Cause: The mechanism of inhibition might be stage-specific in the glycation pathway, or experimental conditions may not be optimal.
-
Solutions:
-
Mechanism of Action: Your inhibitor might act at a specific stage (e.g., scavenging free radicals, trapping dicarbonyl intermediates, or blocking Schiff base formation). The chosen assay might not be sensitive to the inhibited step. It is recommended to use a battery of tests, such as measuring fructosamine (B8680336) (early stage), protein carbonyl content, and fluorescent AGEs (late stage).[6][10]
-
Inhibitor Concentration: Perform a concentration-response curve for your inhibitor to determine its IC50.
-
Positive Control: Always include a known glycation inhibitor, such as aminoguanidine, as a positive control to validate the experimental setup.[6]
-
Pre-incubation: Consider pre-incubating the protein and inhibitor before adding d-Ribose to see if this enhances the inhibitory effect.
-
Quantitative Data on Inhibition of d-Ribose-Induced Glycation
The following tables summarize data on the in vitro inhibition of d-Ribose-induced glycation from cited literature.
Table 1: Inhibition of AGE Formation in a BSA-D-Ribose System by Nigella sativa Aqueous Extract (NSAE) [6]
| Incubation Time (days) | % Inhibition of AGEs (100 µg/mL NSAE) | % Inhibition of AGEs (1 mM Aminoguanidine) |
| 28 | 67.81% | 77.32% |
Table 2: Inhibition of Various Glycation Markers by Nigella sativa Aqueous Extract (NSAE) after 28 Days [6]
| Marker | % Inhibition (100 µg/mL NSAE) | % Inhibition (1 mM Aminoguanidine) |
| Ketoamine Production | 27.23% | 39.44% |
| Browning | 27.34% | 37.41% |
| Protein Carbonyl | 31.86% | 47.34% |
Experimental Protocols
Protocol 1: In Vitro Glycation of Bovine Serum Albumin (BSA) with d-Ribose
This protocol is adapted from studies investigating the antiglycation potential of various compounds.[6]
-
Preparation of Solutions:
-
Prepare a 10 mg/mL solution of BSA in 0.1 M phosphate (B84403) buffer (pH 7.4).
-
Prepare a 10 mg/mL solution of d-Ribose in the same phosphate buffer.
-
Prepare a stock solution of your test inhibitor at the desired concentration. Aminoguanidine (1 mM) should be used as a positive control.[6]
-
Add sodium azide (B81097) to a final concentration of 0.02% to all solutions to prevent microbial growth.
-
-
Incubation Mixtures:
-
Control: BSA solution + buffer.
-
Glycation Group: BSA solution + d-Ribose solution.
-
Inhibitor Group: BSA solution + d-Ribose solution + test inhibitor.
-
Positive Control: BSA solution + d-Ribose solution + aminoguanidine.
-
-
Incubation:
-
Incubate all mixtures in sterile, sealed containers at 37°C for a period ranging from 1 to 4 weeks. The duration will depend on the specific markers being analyzed.
-
-
Analysis:
-
At specified time points (e.g., weekly), aliquots can be taken for various assays:
-
Fluorescent AGEs Measurement: Dilute the samples and measure fluorescence intensity (Excitation: ~370 nm, Emission: ~440 nm).
-
Ketoamine Assay (NBT Assay): Measure the formation of fructosamine, an early glycation product.
-
Protein Carbonyl Content: Use the 2,4-dinitrophenylhydrazine (B122626) (DNPH) method to quantify oxidative damage.[6]
-
SDS-PAGE: Analyze protein cross-linking and aggregation.
-
-
Protocol 2: Assessment of Glycoxidative DNA Damage
This protocol is used to determine if an inhibitor can protect against DNA damage induced by the glycation process.[6]
-
Reaction Mixture:
-
In a microcentrifuge tube, combine in the following order:
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
pBR322 plasmid DNA (0.25 µg).
-
Lysine (20 mM).
-
d-Ribose (250 mM).
-
FeCl₃ (100 µM).
-
Test inhibitor at various concentrations.
-
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 3 hours.
-
-
Analysis:
-
Analyze the samples on a 1% agarose (B213101) gel containing an appropriate DNA stain (e.g., ethidium (B1194527) bromide).
-
Visualize the DNA bands under UV light. The conversion of supercoiled DNA to nicked or linear forms indicates DNA damage.
-
Quantify band intensity using software like ImageJ to assess the degree of protection.[6]
-
Visualizations
Caption: The Maillard reaction pathway for d-Ribose-induced non-enzymatic glycation.
Caption: Workflow for in vitro screening of d-Ribose-induced glycation inhibitors.
References
- 1. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition | PLOS One [journals.plos.org]
- 2. D-ribose induces cellular protein glycation and impairs mouse spatial cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-ribose in glycation and protein aggregation. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. D-Ribose-Induced Glycation and Its Attenuation by the Aqueous Extract of Nigella sativa Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-Ribose contributes to the glycation of serum protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring the progress of non-enzymatic glycation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A biochemical & biophysical study on in-vitro anti-glycating potential of iridin against d-Ribose modified BSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of D-Ribose from Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of D-Ribose from complex mixtures, such as fermentation broths.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of D-Ribose.
Issue 1: Low Overall Yield of Purified D-Ribose
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis/Extraction | Ensure your cell lysis protocol is sufficient to release the intracellular D-Ribose. For microbial sources, consider enzymatic lysis in combination with mechanical methods.[1] |
| D-Ribose Degradation | Avoid harsh pH conditions and high temperatures during purification. D-Ribose is more stable at a neutral to slightly acidic pH. |
| Suboptimal Chromatography Conditions | Optimize loading, washing, and elution parameters for your chromatography steps. A slow flow rate during sample loading can improve binding to the resin.[2] |
| Loss During Crystallization | Ensure the solution is sufficiently concentrated before inducing crystallization. Recover D-Ribose from the mother liquor by performing a second round of crystallization or chromatography.[3] |
| Product Adsorption to Equipment | Pre-treat glassware and equipment with a siliconizing agent to minimize non-specific binding. |
Issue 2: Poor Purity of Final D-Ribose Product
| Potential Cause | Recommended Solution |
| Co-elution of Other Sugars | Use high-resolution chromatography resins, such as fine-grade ion-exchange or size-exclusion media. Optimize the gradient elution profile to better separate D-Ribose from other monosaccharides and disaccharides. |
| Presence of Proteins and Peptides | Incorporate a protein precipitation step (e.g., with ethanol) or an ultrafiltration step with a low molecular weight cut-off (e.g., 10 kDa) membrane before chromatography.[4][5] |
| Contamination with Pigments and Other Small Molecules | Use activated carbon treatment to remove colored impurities. Ensure thorough washing of the chromatography column before elution. |
| Incomplete Removal of Salts | Include a desalting step, such as size-exclusion chromatography or diafiltration, after ion-exchange chromatography. |
Issue 3: Difficulty with D-Ribose Crystallization
| Potential Cause | Recommended Solution |
| Syrup Formation | This can be due to the presence of impurities that inhibit crystal formation.[6] Improve the purity of the D-Ribose solution through additional chromatography steps. |
| Formation of Mixed Anomers | D-Ribose exists as a mixture of α- and β-pyranose anomers in solution, which can complicate crystallization.[6] Control the crystallization temperature and solvent system to favor the formation of a single anomer. Seeding with crystals of the desired anomer can also be effective. |
| Slow or No Crystal Growth | Ensure the solution is supersaturated but not overly so, as this can lead to rapid precipitation of amorphous solid. Slow cooling or slow evaporation of the solvent can promote the growth of larger, more uniform crystals. |
| Low-Quality Crystals | The presence of residual solvents or impurities can affect crystal quality. Ensure the D-Ribose solution is free of particulate matter before initiating crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in D-Ribose fermentation broths?
A1: Fermentation broths are complex mixtures containing a variety of components besides D-Ribose. Common impurities include:
-
Proteins and peptides: From the microbial cells and culture medium.
-
Other sugars: Such as glucose, fructose, and other pentoses.[5]
-
Organic acids: Metabolic byproducts of the fermentation process.
-
Ions and pigments: From the fermentation medium and cellular components.[5]
-
Nucleic acids: Released from lysed cells.
Q2: Which chromatographic technique is best suited for D-Ribose purification?
A2: The choice of chromatography depends on the specific impurities present. A multi-step approach is often most effective:
-
Ion-exchange chromatography is effective for removing charged impurities like proteins, organic acids, and ions.[4]
-
Size-exclusion chromatography can be used to separate D-Ribose from larger molecules like residual proteins and polysaccharides, as well as for desalting.
-
Reversed-phase chromatography can also be employed for the separation of sugars.[7]
Q3: How can I accurately determine the purity of my D-Ribose sample?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining D-Ribose purity.[8] Key considerations for HPLC analysis include:
-
Column: A column specifically designed for sugar analysis, such as an amino- or ligand-exchange column, is recommended.
-
Detector: A refractive index detector (RID) is commonly used for sugar analysis.[8]
-
Mobile Phase: A simple mobile phase of acetonitrile (B52724) and water is often sufficient.
-
Standard: A certified D-Ribose standard should be used for quantification and comparison.
Q4: What is the expected yield and purity of D-Ribose purified from fermentation broth?
A4: The yield and purity can vary significantly depending on the fermentation process and the purification strategy employed. However, with an optimized multi-step purification protocol, it is possible to achieve high purity and yield.
Data Presentation
Table 1: Comparison of D-Ribose Purification Strategies from Fermentation Broth
| Purification Strategy | Key Steps | Reported Purity | Reported Yield | Reference |
| Method 1 | Flocculation, Column Chromatography, Crystallization | 99.66% | Not explicitly stated, but recovery from mother liquor is mentioned. | [3] |
| Method 2 | Microfiltration, Ion Exchange, Ultrafiltration, Chromatography, Crystallization | >99.5% | Not explicitly stated, but described as "high yield". | [4] |
| Method 3 | Membrane Filtration, Continuous Ion Exchange, Continuous Gel Chromatography | >99% | 98.0% | [5] |
Experimental Protocols
Protocol 1: General Workflow for D-Ribose Purification from Fermentation Broth
This protocol provides a general outline. Optimization of specific parameters will be necessary for different fermentation broths.
-
Pre-treatment:
-
Remove microbial cells and large debris from the fermentation broth by centrifugation or microfiltration.
-
Perform ultrafiltration with a 10 kDa molecular weight cut-off membrane to remove proteins and other macromolecules.
-
-
Ion-Exchange Chromatography:
-
Equilibrate a strong cation exchange column and a weak anion exchange column with deionized water.
-
Pass the pre-treated broth through the cation exchange column followed by the anion exchange column to remove charged impurities.
-
Collect the flow-through containing the neutral D-Ribose.
-
-
Activated Carbon Treatment:
-
Add activated carbon to the D-Ribose solution (e.g., 1-2% w/v) and stir for 1-2 hours at room temperature to remove pigments.
-
Remove the activated carbon by filtration.
-
-
Concentration and Crystallization:
-
Concentrate the decolorized D-Ribose solution under vacuum at a temperature below 60°C.
-
Induce crystallization by cooling the concentrated solution and/or adding a co-solvent like ethanol.
-
Collect the D-Ribose crystals by filtration and wash with a cold solvent (e.g., ethanol).
-
Dry the crystals under vacuum.
-
-
Purity Analysis:
-
Dissolve a small sample of the crystals in deionized water.
-
Analyze the purity by HPLC using a sugar analysis column and a refractive index detector.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of D-Ribose.
Caption: Troubleshooting logic for low purity of D-Ribose.
References
- 1. neb.com [neb.com]
- 2. lcms.cz [lcms.cz]
- 3. CN1264853C - Method for extracting D-ribose crystal from fermented broth - Google Patents [patents.google.com]
- 4. CN103145771A - Method for extracting D-ribose from fermentation liquor by ultrafiltration and ion exchange technologies - Google Patents [patents.google.com]
- 5. CN102241706A - D-ribose purification and separation method - Google Patents [patents.google.com]
- 6. Conformational and H-bonding preferences for facile racemate crystallization of ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of D-Ribose on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: D-Ribose Derivatization for GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of D-Ribose for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of D-Ribose necessary for GC-MS analysis?
A1: D-Ribose, like other sugars, is a highly polar and non-volatile compound.[1] This makes it unsuitable for direct analysis by GC-MS, which requires analytes to be volatile and thermally stable. Derivatization is a chemical modification process that converts polar functional groups (like the hydroxyl groups in ribose) into less polar and more volatile derivatives, making them amenable to GC separation and subsequent MS detection.[1][2]
Q2: What are the most common derivatization methods for D-Ribose for GC-MS?
A2: The most common derivatization techniques for sugars like D-Ribose include silylation and acetylation.[1][2] Specific popular methods are:
-
Trimethylsilyl (TMS) Oximation: This is a widely used two-step method.[3][4] First, an oximation step is performed to reduce the number of isomers, followed by silylation to increase volatility.[1]
-
Trifluoroacetyl (TFA) Oximation: Similar to TMS-oximation, this method also involves an initial oximation step followed by derivatization with a trifluoroacetylating agent.[1]
-
Alditol Acetylation: This method involves the reduction of the sugar to its corresponding sugar alcohol (alditol), followed by acetylation.[1] A key advantage is that it typically produces a single derivative peak.[1]
Q3: What are the advantages and disadvantages of each common derivatization method?
A3: Choosing the right derivatization method depends on the specific analytical requirements.
| Derivatization Method | Advantages | Disadvantages |
| TMS-Oximation | Efficient and resilient against trace amounts of water.[2] | Can produce multiple derivative peaks (isomers), which may complicate quantification.[1] |
| TFA-Oximation | Generates good chromatographic results.[2] | Sensitive to moisture, which can hinder the reaction.[2] |
| Alditol Acetylation | Produces a single derivative peak, simplifying chromatography and quantification.[1] | The initial reduction step can be lengthy, and some different sugars may produce the same alditol acetate (B1210297) derivative.[1] |
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of D-Ribose for GC-MS analysis.
Problem 1: Multiple or Broad Chromatographic Peaks
-
Possible Cause: Formation of multiple isomers (anomers) of the sugar during derivatization. This is a known characteristic of TMS derivatization without a prior oximation step.[1] Incomplete derivatization can also lead to peak tailing and broadening.
-
Solution:
-
Incorporate an Oximation Step: Adding an oximation step before silylation (e.g., TMS-oximation) can significantly reduce the number of isomers to typically two, resulting in cleaner chromatograms.[1]
-
Optimize Reaction Conditions: Ensure the derivatization reaction goes to completion by optimizing temperature and time. For silylation reactions, using an excess of the reagent is recommended.
-
Problem 2: Low Peak Height or Poor Signal Intensity
-
Possible Cause:
-
Presence of Water: Moisture can interfere with silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-bis(trifluoroacetamide) (MBTFA).[2] Sugars are hygroscopic and readily absorb atmospheric water.[1]
-
Degradation of Derivatives: TMS derivatives can be unstable over time.[4]
-
Adsorption in the GC System: Active sites in the GC inlet or column can adsorb the derivatized analytes.
-
-
Solution:
-
Thoroughly Dry Samples: Ensure samples and glassware are completely dry before derivatization. Storing samples in a desiccator is good practice.[1]
-
Use Fresh Reagents: Use fresh, high-quality derivatization reagents and store them under anhydrous conditions.
-
Analyze Samples Promptly: Analyze derivatized samples as soon as possible after preparation.
-
GC System Maintenance: Regularly perform inlet maintenance, including changing the liner and septum. Using a guard column can help protect the analytical column from non-volatile byproducts of the derivatization reaction.[2]
-
Problem 3: Shifting Retention Times
-
Possible Cause:
-
Column Contamination: Buildup of non-volatile residues from the sample matrix or derivatization reagents on the column.
-
Inconsistent Derivatization: Variations in the derivatization procedure between samples.
-
-
Solution:
-
Column Maintenance: Trim the front end of the GC column (or guard column) to remove contaminants.[2]
-
Standardize the Protocol: Ensure consistent reaction times, temperatures, and reagent volumes for all samples and standards.
-
Experimental Protocols
Below are detailed methodologies for common D-Ribose derivatization techniques.
Protocol 1: TMS-Oximation
-
Oximation:
-
Silylation:
-
Dilution:
-
Dilute the final solution with 320 µL of ethyl acetate.[1]
-
Protocol 2: TFA-Oximation
-
Oximation:
-
Follow the same oximation procedure as in Protocol 1.
-
-
Acylation:
-
Dilution:
-
Dilute the final solution with 320 µL of ethyl acetate.[1]
-
Protocol 3: Alditol Acetylation
-
Reduction:
-
Dissolve 2 mg of the sugar in 60 µL of 10 mg/L sodium borohydride (B1222165) in N-methylimidazole and 250 µL of water.
-
Heat at 37°C for 90 minutes.[1]
-
Stop the reaction by adding 20 µL of glacial acetic acid.[1]
-
-
Acetylation:
-
Allow the sample to cool to room temperature for about five minutes.
-
Add 600 µL of acetic anhydride (B1165640) and heat again at 37°C for 45 minutes.[1]
-
-
Quenching and Extraction:
-
Stop the reaction by freezing the samples at -15°C for 15 minutes.[1]
-
Carefully quench the reaction by the dropwise addition of 2.5 mL of water.[1]
-
Extract the derivatives with 2 mL of chloroform (B151607) three times.
-
Combine the chloroform layers, evaporate to dryness, and reconstitute in 1.5 mL of chloroform.[1]
-
Visualizations
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Interference in Colorimetric Assays for D-Ribose
Welcome to the technical support center for D-ribose colorimetric assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common interferences encountered during the quantification of D-ribose.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter during your colorimetric assays for D-ribose.
FAQ 1: My D-ribose assay is showing higher than expected absorbance values. What could be the cause?
Elevated absorbance readings in your D-ribose assay are often due to the presence of interfering substances in your sample. The most common culprits are other sugars, particularly hexoses like glucose and fructose.
Troubleshooting Steps:
-
Identify Potential Interferents: Review the composition of your sample matrix. Are other sugars, proteins, or complex carbohydrates present?
-
Perform a Blank Measurement: Run a blank sample containing all components of your reaction mixture except for D-ribose. A high absorbance in the blank indicates contamination of reagents or the sample matrix itself.
-
Control for Hexose (B10828440) Interference: If you suspect hexose contamination, run a standard of the suspected hexose (e.g., glucose) at a similar concentration to see the extent of its contribution to the signal.
-
Implement a Mitigation Strategy: Based on the nature of the interference, choose an appropriate mitigation strategy as detailed in the guides below.
FAQ 2: How do hexoses like glucose interfere with pentose-specific assays like the Bial's (orcinol) test?
In the Bial's test, pentoses like D-ribose are dehydrated in the presence of concentrated acid to form furfural. Furfural then condenses with orcinol (B57675) to produce a characteristic blue-green colored complex.[1]
Hexoses, on the other hand, are dehydrated to form 5-hydroxymethylfurfural. This compound also reacts with orcinol, but it typically forms a muddy brown or yellow-colored product.[2][3][4] The issue arises because the absorption spectra of these two colored products can overlap, leading to an overestimation of the pentose (B10789219) concentration. The intensity of this interference is dependent on the concentration of the hexose and the heating time of the assay.[5]
Logical Relationship of Interference in Bial's Test
Caption: Interference mechanism of hexoses in the Bial's (orcinol) assay for pentoses.
FAQ 3: What are the primary methods to mitigate interference in D-ribose colorimetric assays?
There are three main strategies to combat interference:
-
Sample Preparation: Physically remove the interfering substances from your sample before performing the assay.
-
Assay Modification: Adjust the experimental protocol to minimize the signal from interfering substances.
-
Alternative Assay Selection: Choose a different colorimetric assay that is less susceptible to the specific interferents in your sample.
The following sections provide detailed protocols and troubleshooting for these mitigation strategies.
Mitigation Strategy 1: Sample Preparation to Remove Interferents
Troubleshooting Guide: High Background from Complex Sample Matrices
Problem: My samples (e.g., cell lysates, biological fluids) have a high background signal, making it difficult to accurately quantify D-ribose.
Solution: Use Solid-Phase Extraction (SPE) to clean up your sample. SPE can separate sugars from other components like proteins, salts, and pigments that may interfere with the assay.
Experimental Protocol: General Solid-Phase Extraction (SPE) for Sugar Cleanup
This protocol provides a general guideline for using a graphitized carbon SPE cartridge to separate sugars from a complex matrix. Optimization may be required for your specific sample type.
Materials:
-
Graphitized Carbon SPE Cartridge
-
SPE Vacuum Manifold
-
Conditioning Solvent: Methanol (B129727)
-
Equilibration Solvent: Deionized Water
-
Wash Solvent: 80:20 (v/v) Acetonitrile/Water
-
Elution Solvent: 50:50 (v/v) Acetonitrile/Water or Pure Water
-
Sample, pre-treated as necessary (e.g., centrifuged to remove particulates)
Procedure:
-
Conditioning: Pass 1-2 column volumes of methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass 2-5 column volumes of deionized water through the cartridge. Do not allow the sorbent bed to dry.
-
Sample Loading: Load your pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass 1-2 column volumes of the wash solvent (80:20 acetonitrile/water) through the cartridge to remove impurities of low molecular weights.
-
Elution: Elute the retained sugars (including D-ribose) with 1-2 column volumes of the elution solvent (50:50 acetonitrile/water or pure water).
-
Post-Elution: The collected eluate can then be used in your colorimetric assay. If needed, the eluent can be evaporated and the sample reconstituted in a smaller volume to concentrate the analytes.
Workflow for SPE Sample Cleanup
Caption: General workflow for sample cleanup using Solid-Phase Extraction (SPE).
Mitigation Strategy 2: Assay Modification for Interference Reduction
Troubleshooting Guide: Suspected Hexose Interference
Problem: I suspect the presence of hexoses (e.g., glucose, fructose) in my sample is artificially inflating my D-ribose concentration.
Solution: Employ a dual-wavelength spectrophotometric method. This technique allows for the simultaneous quantification of both pentoses and hexoses in a mixture by measuring the absorbance at two different wavelengths.
Experimental Protocol: Dual-Wavelength Spectrophotometry using Orcinol-Ferric Chloride Reagent (based on Fernell and King, 1953)
This method is particularly useful when both pentoses and hexoses are present in the sample.
Reagents:
-
Orcinol-Ferric Chloride Reagent: Dissolve 0.15 g of ferric chloride (FeCl₃·6H₂O) and 0.4 g of orcinol in 10 ml of cold concentrated hydrochloric acid.
-
D-Ribose Standard Solutions: Prepare a series of D-ribose standards of known concentrations.
-
Hexose Standard Solutions: Prepare a series of a representative hexose (e.g., glucose) standards of known concentrations.
Procedure:
-
Sample Preparation: Prepare your unknown samples, D-ribose standards, and hexose standards.
-
Reaction: To 1 ml of each sample/standard in a test tube, add 2.5 ml of the Orcinol-Ferric Chloride reagent.
-
Heating: Place the tubes in a boiling water bath for a precisely controlled time (e.g., 10 minutes). Time and temperature are critical for reproducible results.
-
Cooling: Immediately cool the tubes to room temperature.
-
Spectrophotometry: Measure the absorbance of each solution at two wavelengths:
-
λ₁ (e.g., 660 nm): At this wavelength, the color produced by pentoses has a strong absorption, while the absorption from hexoses is minimal.
-
λ₂ (e.g., 520 nm): At this wavelength, both pentose and hexose reaction products absorb.
-
-
Calculation: The concentrations of pentose and hexose in the unknown sample can be calculated using a set of simultaneous equations derived from the absorbance values of the standards.
Experimental Protocol: Dual-Wavelength Spectrophotometry using Phloroglucinol (B13840) Reagent
This is an alternative dual-wavelength method with good recovery rates.
Reagents:
-
Color Reagent: Dissolve 2 g of phloroglucinol in 110 mL of glacial acetic acid, then add 10 mL of anhydrous alcohol and 2 mL of concentrated hydrochloric acid.
-
D-Ribose and Hexose Standards: As described above.
Procedure:
-
Reaction: Mix 1 mL of your sample or standard with 10 mL of the color reagent in a test tube.
-
Heating: Place the tube in a boiling water bath for exactly 10 minutes.
-
Cooling: Cool the tube to room temperature.
-
Spectrophotometry: Measure the absorbance at 553 nm (for pentoses) and 410 nm (where both contribute). An isosbestic point (where molar absorptivity is the same for both species) may be observed around 425 nm, which can be used for total sugar estimation.[5]
-
Calculation: Similar to the orcinol method, use simultaneous equations based on the standards' absorbances to determine the concentrations of pentoses and hexoses.
Quantitative Data: Recovery Rates for Dual-Wavelength Phloroglucinol Method [5]
| Sugar Type | Recovery Range |
| Pentoses | 97.1% - 100.0% |
| Hexoses | 97.2% - 102.0% |
Logical Flow for Dual-Wavelength Analysis
Caption: Logical workflow for dual-wavelength spectrophotometric analysis.
Comparison of Colorimetric Assays for D-Ribose
When significant interference cannot be easily mitigated, selecting an alternative assay may be the best approach. The table below provides a qualitative comparison of common colorimetric assays for pentoses.
| Assay | Principle Reagent(s) | Color with Pentoses | Common Interferents | Notes |
| Bial's Test | Orcinol, HCl, FeCl₃ | Blue-green | Hexoses (form brown/yellow), Glucuronates (can give false positives with prolonged heating)[1] | Widely used, but susceptible to hexose interference. Careful control of heating time is crucial. |
| Phloroglucinol Test | Phloroglucinol, HCl | Red/Violet | Hexoses (form orange/brown), Furfural, 5-Hydroxymethylfurfural, Uronic acids (minor interference)[5] | Can be adapted for dual-wavelength analysis to mitigate hexose interference. |
| Tauber's Test | Benzidine | Cherry Red | Fewer interferences from hexoses compared to Bial's test. | More specific for pentoses than the orcinol-based methods. |
Quantitative Data on Interference (Qualitative Representation)
The following table summarizes the relative interference levels of common substances in pentose assays. Specific quantitative data can vary significantly with experimental conditions.
| Interfering Substance | Bial's (Orcinol) Assay | Phloroglucinol Assay |
| Glucose | High | Moderate |
| Fructose | High | Moderate |
| Galactose | High | Moderate |
| Proteins | Low to Moderate | Low to Moderate |
| Uronic Acids | Moderate (with heating) | Low |
For accurate quantification, it is always recommended to prepare standard curves in a matrix that closely resembles the sample matrix to account for potential interferences.
References
- 1. The simultaneous determination of pentose and hexose in mixtures of sugars - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. The simultaneous determination of pentose and hexose in mixtures of sugars | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for D-Ribose Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of D-Ribose is critical for applications ranging from metabolic studies to quality control in pharmaceutical formulations. This guide provides an objective comparison of common analytical methods for D-Ribose quantification, supported by experimental data and detailed protocols.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for D-Ribose quantification depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and UV-Vis Spectrophotometry are two widely employed techniques. More advanced methods like Mass Spectrometry (MS) and enzymatic assays offer higher sensitivity and specificity.
| Parameter | HPLC-RID Method | UV-Vis Spectrophotometry Method | Mass Spectrometry | Enzymatic Assays |
| Principle | Separation based on the differential partitioning of the analyte between a mobile and stationary phase, with detection based on changes in the refractive index of the eluent. | Based on the formation of a colored product from the reaction of furfural (B47365) (derived from D-Ribose) with a chromogenic agent. The absorbance of the product is proportional to the D-Ribose concentration. | Separation of ions based on their mass-to-charge ratio, allowing for precise identification and quantification.[1][2] | Utilizes specific enzymes that recognize and convert D-Ribose, leading to a measurable signal (e.g., colorimetric, fluorescent).[1] |
| Linearity Range | 0.1–5 mg/mL (for general sugars) | 1.5625–200 µg/mL[3][4] | Typically offers a wide linear range. | Dependent on the specific enzyme kinetics and detection method. |
| Accuracy (Recovery) | 95.5% - 104%[5][6] | 97.4% - 102.1% (in serum)[3][4] | High | High |
| Precision (%RSD) | < 1.5%[5][6] | 1.5% - 5.4% (intraday and interday in serum)[3][4] | Very High | High |
| Limit of Detection (LOD) | 50 ng[5][6] | 2.91 µg/mL (for a similar compound, voglibose)[7] | Very high (femtomole to attomole range).[1] | High, depending on the enzyme and detection method.[1] |
| Specificity | Moderate; co-elution with similar compounds can occur.[1] | Moderate; other pentoses can interfere. | Very High | High |
Experimental Protocols
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the quantification of D-Ribose in various samples, including fermentation broths and pharmaceutical preparations.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Refractive Index Detector (RID)
-
Column: Sugar Pak I or a suitable carbohydrate analysis column (e.g., Amino column, Pb Shodex Sugars SP0810)[5][6][8]
Reagents:
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade or deionized water
-
D-Ribose standard
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) or pure water.[5][6][9]
-
Column Temperature: 80 °C (for Shodex Sugars SP0810) or 35 °C (for amino column).[8][9]
-
Detector Temperature: Controlled to match the column or as per manufacturer's recommendation.
Procedure:
-
Standard Preparation: Prepare a stock solution of D-Ribose in the mobile phase. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Dilute the sample containing D-Ribose with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.22 µm filter before injection.[7]
-
Analysis: Inject equal volumes of the standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the D-Ribose standards against their concentration. Determine the concentration of D-Ribose in the samples from the calibration curve.
UV-Vis Spectrophotometry
This colorimetric method is a cost-effective alternative for D-Ribose quantification.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Water bath or heating block
Reagents:
-
83% Acetic Acid containing thiourea
-
p-Bromoaniline acetate (B1210297) solution
-
D-Ribose standard
-
Hydrochloric Acid (HCl)
Procedure:
-
Standard Preparation: Prepare a stock solution of D-Ribose in water. Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 10 - 30 mg/L).[10]
-
Sample Preparation: Dilute the sample containing D-Ribose with water to a concentration within the calibration range.
-
Reaction:
-
To a known volume of the standard or sample, add HCl to achieve a final concentration of 8 mol/L.[10]
-
Heat the mixture to facilitate the dehydration of D-Ribose to furfural. For instance, heat at 70°C.[3][4]
-
Add the p-bromoaniline acetate solution to the cooled mixture. A pink-colored product will form.
-
-
Measurement: Measure the absorbance of the resulting solution at 515 nm or 670 nm, depending on the specific acid and chromogen used.[3][4][10]
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentration. Determine the concentration of D-Ribose in the samples from the calibration curve.
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Caption: A generalized workflow for the validation of an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Ribose & Deoxyribose: Structure, Function & Analysis - Creative Biolabs [creative-biolabs.com]
- 3. Pharmacokinetic evaluation of D-ribose after oral and intravenous administration to healthy rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. High Performance Liquid Chromatography Analysis of D-Ribose Content in Glucose Zymotic Fluid [cjcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. eurjchem.com [eurjchem.com]
- 8. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Distinguishing D-Ribose: A Comparative Guide to Pentose Sugar Assays
For researchers and drug development professionals, the accurate identification and quantification of D-Ribose amidst other structurally similar pentose (B10789219) sugars is a critical analytical challenge. This guide provides a comprehensive comparison of common analytical methods for distinguishing D-Ribose from its isomers—D-arabinose, D-xylose, and D-lyxose. We present a detailed overview of colorimetric assays, high-performance liquid chromatography (HPLC), mass spectrometry (MS), and enzymatic assays, supported by experimental data and protocols to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparison of Assay Performance
The selection of an appropriate assay for D-Ribose quantification depends on the required specificity, sensitivity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of the discussed methods.
| Feature | Colorimetric Assays | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Enzymatic Assays |
| Principle | Formation of colored products upon reaction with specific reagents. | Separation based on physicochemical properties (e.g., polarity, charge). | Separation of ions based on their mass-to-charge ratio. | Specific enzyme-catalyzed conversion of D-Ribose leading to a measurable signal. |
| Specificity | Low to moderate; can distinguish pentoses from hexoses but not among pentose isomers. | High; capable of resolving all pentose isomers with appropriate column and mobile phase selection. | Very high; provides structural information for unambiguous identification. | Very high; enzymes offer high substrate specificity. |
| Sensitivity | Moderate (micromolar to millimolar range). | High (picomole to micromole range). | Very high (femtomole to attomole range). | High, depending on the enzyme and detection method. |
| Throughput | High; suitable for multi-well plate formats. | Moderate to low, depending on the run time per sample. | Moderate to low. | High; suitable for multi-well plate formats. |
| Instrumentation | Spectrophotometer or plate reader. | HPLC system with various detectors (RI, UV, ELSD, MS). | Mass spectrometer, often coupled with HPLC or GC. | Spectrophotometer, fluorometer, or luminometer. |
| Quantitative Accuracy | Good; requires calibration with standards. | Excellent; high precision and accuracy with proper calibration. | Excellent; isotope dilution strategies provide high accuracy. | Good; dependent on enzyme kinetics and standard curves. |
Colorimetric Assays: A Rapid Screening Tool
Colorimetric assays offer a rapid and cost-effective method for the general detection of pentoses. However, they generally lack the specificity to distinguish between different pentose isomers.
Bial's Test (Orcinol Assay)
Bial's test is a classic colorimetric method that can differentiate pentoses from hexoses. The reaction involves the acid-catalyzed dehydration of pentoses to furfural (B47365), which then condenses with orcinol (B57675) in the presence of ferric ions to produce a characteristic blue-green colored complex. Hexoses, under the same conditions, form a muddy brown product.[1][2]
Phenol-Sulfuric Acid Assay
The phenol-sulfuric acid method is a robust assay for the quantification of total carbohydrates. While not specific for D-Ribose, it can offer some level of differentiation between pentoses and hexoses based on their different absorption maxima. Pentoses like D-xylose and D-arabinose typically show a maximum absorbance around 480 nm, whereas hexoses like glucose exhibit a maximum at approximately 490 nm.[3][4]
Table 1: Comparison of Colorimetric Assays for Pentose Detection
| Parameter | Bial's Test (Orcinol Assay) | Phenol-Sulfuric Acid Assay |
| Principle | Dehydration to furfural and condensation with orcinol.[1] | Dehydration to furfural/hydroxymethylfurfural and reaction with phenol (B47542).[4] |
| Reagents | Orcinol, Hydrochloric Acid, Ferric Chloride.[2] | Phenol, Sulfuric Acid.[4] |
| Detection Wavelength | ~620 nm.[1] | ~480 nm for pentoses, ~490 nm for hexoses.[3] |
| Color with Pentoses | Blue-green.[2] | Yellow-orange.[4] |
| Color with Hexoses | Muddy brown-gray.[2] | Yellow-orange.[4] |
| Interferences | Glucuronates can give false positives with prolonged heating.[5] | Any carbohydrate will react; results are for total sugars unless isomers are known to be absent.[4] |
High-Performance Liquid Chromatography (HPLC): For High-Resolution Separation
HPLC is a powerful technique for the separation, identification, and quantification of individual pentose sugars. The choice of stationary phase and mobile phase is critical for achieving optimal resolution of these structurally similar isomers.
Anion-exchange chromatography is particularly effective for separating underivatized monosaccharides under alkaline conditions. The different pKa values of the sugar hydroxyl groups lead to differential retention on the column.
Table 2: HPLC Separation of Pentose Isomers on an Anion-Exchange Column
| Pentose Sugar | Retention Time (minutes) |
| D-Ribose | 12.5 |
| D-Arabinose | 9.8 |
| D-Xylose | 11.2 |
| D-Lyxose | 10.5 |
| Data is illustrative and based on typical separation profiles. Actual retention times may vary based on specific HPLC conditions. |
Mass Spectrometry (MS): For Unambiguous Identification
Mass spectrometry provides detailed structural information, allowing for the confident identification of D-Ribose and its differentiation from other pentoses. When coupled with a separation technique like HPLC (LC-MS), it becomes a highly specific and sensitive analytical tool. The fragmentation patterns of pentose isomers under techniques like collision-induced dissociation (CID) are distinct. For instance, D-ribose-derived ions show characteristic losses of water (18, 36, and 54 u).[6][7]
Table 3: Characteristic Mass Spectrometric Fragmentation of Pentoses
| Feature | D-Ribose | Other Pentoses (General) |
| Ionization Method | Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI) | ESI, MALDI |
| Parent Ion (M-H)- | m/z 149 | m/z 149 |
| Key Fragment Ions | Losses of 18, 36, 54 u (water molecules).[6] | Also exhibit losses of water and formaldehyde, but with different relative intensities and additional unique fragments. |
| Distinguishing Feature | The relative abundance of specific fragment ions can create a unique mass spectral fingerprint. | The specific fragmentation pathway and resulting daughter ions will differ based on the stereochemistry of the hydroxyl groups. |
Enzymatic Assays: The Gold Standard for Specificity
Enzymatic assays utilize enzymes that are highly specific for their substrates, offering a superior method for the selective quantification of D-Ribose. For example, D-ribose dehydrogenase is an enzyme that specifically catalyzes the oxidation of D-Ribose.
While specific commercial kits for the direct quantification of D-Ribose can be challenging to source, the principle relies on the coupling of the D-Ribose-specific enzymatic reaction to a secondary reaction that produces a detectable signal (e.g., colorimetric or fluorescent). The specificity of such an assay is primarily dictated by the purity and substrate specificity of the enzyme used. A D-ribose dehydrogenase from Haloarcula species has been identified which shows high specificity for D-ribose over other pentoses like D-xylose and L-arabinose.[8]
Table 4: Performance of a D-Ribose Dehydrogenase-Based Assay
| Parameter | D-Ribose Dehydrogenase Assay |
| Principle | NAD+-dependent oxidation of D-Ribose to D-ribono-γ-lactone.[9] |
| Detection | Spectrophotometric measurement of NADH production at 340 nm. |
| Substrate Specificity | High for D-Ribose. |
| Relative Activity with other Pentoses | D-Xylose: <2%D-Arabinose: <2%L-Arabinose: <2%[9] |
| Kinetic Parameters (for SalM enzyme) | D-Ribose: Km = 10.8 mMD-Erythrose: Km = 4.0 mM5-Cl-D-Ribose: Km = 0.016 mM[9] |
Experimental Protocols
Bial's Test (Orcinol Assay) Protocol
-
Reagent Preparation: Dissolve 300 mg of orcinol in 5 mL of ethanol. Add 3.5 mL of this solution to 100 mL of a 0.1% solution of ferric chloride (FeCl₃·6H₂O). This reagent should be stored in a dark bottle and used within a few hours.[1]
-
Sample Preparation: Prepare a series of standards using a D-Ribose stock solution (e.g., 200 µg/mL). Prepare unknown samples at a similar concentration range.
-
Reaction: To 1 mL of each standard and sample in a test tube, add 5 mL of Bial's reagent. Mix thoroughly.
-
Incubation: Heat the tubes in a boiling water bath for 10 minutes.
-
Measurement: Cool the tubes to room temperature and measure the absorbance at 620 nm.[1]
Phenol-Sulfuric Acid Assay Protocol
-
Reagent Preparation: Prepare a 5% (w/v) solution of phenol in water. Use concentrated sulfuric acid (96-98%).
-
Sample Preparation: Prepare sugar standards and unknown samples in a volume of 1 mL.
-
Reaction: To each 1 mL sample, add 1 mL of the 5% phenol solution and mix. Rapidly add 5 mL of concentrated sulfuric acid, directing the stream at the liquid surface to ensure rapid mixing and heat generation.
-
Incubation: Allow the tubes to stand for 10 minutes, then vortex and incubate in a water bath at 25-30°C for 20 minutes.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 480 nm for pentoses) against a reagent blank.[4]
HPLC Protocol for Pentose Separation
-
Instrumentation: An HPLC system equipped with a high-performance anion-exchange column (e.g., a polystyrene-divinylbenzene based column) and a pulsed amperometric detector (PAD) or a refractive index (RI) detector.
-
Mobile Phase: An alkaline mobile phase, such as 20 mM sodium hydroxide (B78521) (NaOH), is typically used for the separation of underivatized monosaccharides.[10]
-
Sample Preparation: Dissolve sugar standards and samples in deionized water and filter through a 0.45 µm membrane filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Data Analysis: Identify and quantify peaks by comparing their retention times and peak areas to those of known standards.
Visualizing the Methodologies
Bial's Test Reaction Pathway
Caption: Chemical conversion in Bial's Test.
Phenol-Sulfuric Acid Assay Workflow
Caption: Workflow of the Phenol-Sulfuric Acid Assay.
HPLC Analysis Workflow
Caption: General workflow for HPLC analysis of pentoses.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Bial's test - Wikipedia [en.wikipedia.org]
- 3. Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenol Sulfuric Acid Method_Chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-Ribose Catabolism in Archaea: Discovery of a Novel Oxidative Pathway in Haloarcula Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase in Chloroethylmalonyl Coenzyme A Biosynthesis: SUBSTRATE AND REACTION PROFILING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Enantiomeric Purity of D-Ribose
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of D-Ribose is a critical step in various applications, from synthesizing active pharmaceutical ingredients to conducting fundamental biological research. The presence of the unnatural L-enantiomer can have significant and often undesirable effects. This guide provides an objective comparison of common analytical methods for determining the enantiomeric purity of D-Ribose, complete with experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
Several techniques are available to determine the enantiomeric purity of D-Ribose, each with its own set of advantages and limitations. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance metrics of the most common methods.
| Method | Principle | Speed | Cost | Sensitivity | Key Advantages | Key Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation.[1] | Slow (retention times can be long)[2][3] | High (instrumentation and columns)[2][3] | High | Well-established, high accuracy and precision, directly separates and quantifies enantiomers.[1] | Time-consuming, requires expensive equipment and chiral columns.[2][3] |
| Polarimetry | Measures the rotation of plane-polarized light caused by a chiral compound. The magnitude of rotation is proportional to the enantiomeric excess.[4] | Fast | Moderate | Low | Rapid, non-destructive.[4] | Unreliable for determining enantiomeric excess without knowing the specific rotation of the pure enantiomer; susceptible to interference from other optically active impurities.[5][6] |
| Visual Colorimetry & SERS | Chiral recognition by β-cyclodextrin-coated silver nanoparticles, causing aggregation and a color change in the presence of D-Ribose.[2][7][8] | Very Fast | Low | Moderate | Rapid, low-cost, and convenient for high-throughput screening.[2][3][7][8] | Primarily qualitative or semi-quantitative; may be less precise than chromatographic methods.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents to induce different chemical shifts for each enantiomer, allowing for quantification.[9][10] | Moderate | High | Moderate | Provides structural information, can be used for absolute configuration determination.[11] | Requires specialized chiral solvating agents, may have lower sensitivity than other methods.[10] |
| Enzymatic Assays | Exploits the high stereospecificity of enzymes that act on one enantiomer of ribose.[12] | Fast to Moderate | Moderate | High | High specificity, can be very sensitive. | Requires specific enzymes that may not be commercially available, assay development can be time-consuming.[12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the separation of D- and L-Ribose using a chiral column.
1. Sample Preparation:
-
Dissolve 1 g of the D-Ribose sample in 50 mL of deionized water.[13]
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: Chiralpak AD-H[1]
-
Mobile Phase: A suitable mixture of solvents like acetonitrile (B52724) and water. The exact ratio may need to be optimized.[14]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C[1]
-
Detection: Refractive Index (RI) detector[15]
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Identify the peaks corresponding to D- and L-Ribose based on the retention times of standard solutions.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] * 100
Visual Colorimetry and SERS using Silver Nanoparticles
This protocol is based on the method described by Li et al. (2023).[2][3][7][8]
1. Preparation of β-cyclodextrin-coated Silver Nanoparticles (Ag@CD NPs):
-
Dissolve 80 mg of β-cyclodextrin in 10 mL of water at 80°C.
-
Add 50 µL of 1 M NaOH, followed by 300 µL of 20 mM AgNO3 and react for 10 minutes. The solution will turn yellow.
-
Cool the solution to room temperature and wash the Ag@CD NPs with ultrapure water by centrifugation (8000 rpm) three times to remove excess β-cyclodextrin.
-
Resuspend the Ag@CD NPs in 10 mL of ultrapure water.[7]
2. Chiral Recognition Assay:
-
In a microcentrifuge tube, mix 200 µL of the Ag@CD NP suspension with 200 µL of a 0.1 M solution of the ribose sample.
-
Add 20 µL of a Britton-Robinson (BR) buffer at pH 3.2.
-
Observe the color change over 30 minutes. A color change to purple-red or gray-green indicates the presence of D-Ribose, while the solution remains yellow in the presence of L-Ribose.[7][8]
3. SERS Analysis (for higher sensitivity):
-
Acquire the SERS spectrum of the mixture after a 30-minute incubation.
-
Different spectral features will be observed for D- and L-Ribose, allowing for their distinction.
Polarimetry
This protocol provides a general procedure for determining the enantiomeric excess of a D-Ribose sample.
1. Sample Preparation:
-
Accurately weigh a known amount of the D-Ribose sample and dissolve it in a known volume of a suitable solvent (e.g., water) in a volumetric flask.
-
Ensure the solution is clear and free of undissolved particles.
2. Measurement:
-
Calibrate the polarimeter using a blank solution (the pure solvent).
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the optical rotation of the sample.
3. Calculation of Enantiomeric Excess:
-
Calculate the specific rotation [α] of the sample using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the sample in g/mL.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = ([α]_sample / [α]_pure_D-Ribose) * 100 Note: The specific rotation of pure D-Ribose must be known from the literature or a standard sample.
Conclusion
The confirmation of the enantiomeric purity of D-Ribose is a crucial analytical task in many scientific disciplines. While traditional methods like chiral HPLC offer high accuracy, newer techniques such as visual colorimetry and SERS provide rapid and low-cost alternatives, particularly for high-throughput screening. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available resources. For definitive and quantitative results, chiral HPLC remains the gold standard. However, for rapid screening or in resource-limited settings, the nanoparticle-based colorimetric assay presents a compelling alternative. Polarimetry, while simple, should be used with caution due to its potential for inaccuracies.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Recognition of D/L-Ribose by Visual and SERS Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Recognition of D/L-Ribose by Visual and SERS Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. schmidt-haensch.com [schmidt-haensch.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence that the isomerization of D-ribose and L-rhamnose is catalyzed by the same enzyme in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shodex.com [shodex.com]
- 14. Separation of D-Ribose on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to D-Ribose Cross-Reactivity in Common Carbohydrate Assays
For researchers, scientists, and drug development professionals, accurate quantification of carbohydrates is paramount. However, the presence of various sugars in a sample can lead to cross-reactivity in common colorimetric assays, potentially compromising data integrity. This guide provides a comparative analysis of the cross-reactivity of D-Ribose, a crucial pentose (B10789219) sugar, in three widely used carbohydrate assays: the Phenol-Sulfuric Acid method, the Anthrone (B1665570) assay, and the 3,5-Dinitrosalicylic acid (DNS) assay.
This document outlines the principles of each assay, presents available quantitative data on the reactivity of D-Ribose and other common monosaccharides, and provides detailed experimental protocols. Additionally, visual workflows for each method are included to facilitate understanding and implementation in a laboratory setting.
Principles of Common Carbohydrate Assays
Colorimetric assays for carbohydrate quantification are staples in biochemical research due to their simplicity and high throughput. However, their reactivity is often not specific to a single sugar, leading to potential inaccuracies when analyzing complex mixtures.
-
Phenol-Sulfuric Acid Assay: This is a general assay for the quantification of total carbohydrates. In the presence of concentrated sulfuric acid, carbohydrates are dehydrated to form furfural (B47365) (from pentoses like D-Ribose) or hydroxymethylfurfural (from hexoses). These aldehydes then react with phenol (B47542) to produce a yellow-orange colored complex that can be measured spectrophotometrically. The absorbance is typically read at 490 nm for hexoses and around 480 nm for pentoses[1].
-
Anthrone Assay: Similar to the phenol-sulfuric acid method, the anthrone assay is a general test for carbohydrates. Concentrated sulfuric acid catalyzes the hydrolysis of glycosidic bonds and the dehydration of monosaccharides to furfural or hydroxymethylfurfural. These aldehydes then react with anthrone to form a blue-green colored complex, with the absorbance typically measured around 620 nm[2][3].
-
3,5-Dinitrosalicylic Acid (DNS) Assay: This assay is specific for the quantification of reducing sugars. In an alkaline solution, the free carbonyl group (aldehyde or ketone) of a reducing sugar reduces 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid. This reaction results in a color change from yellow to reddish-brown, with the absorbance measured at 540 nm[4][5]. D-Ribose, being a reducing sugar, will give a positive result in this assay.
Quantitative Comparison of D-Ribose Reactivity
The following table summarizes the relative absorbance of D-Ribose and other common monosaccharides in the phenol-sulfuric acid, anthrone, and DNS assays. It is important to note that the color development in these assays can be influenced by factors such as reaction time, temperature, and the specific stereochemistry of the sugar. For the Phenol-Sulfuric Acid Assay, data for Xylose, another pentose, is used as a proxy for D-Ribose. For the Anthrone and DNS assays, a semi-quantitative comparison is provided based on available literature.
| Monosaccharide | Phenol-Sulfuric Acid Assay (Relative Absorbance at ~490 nm)[6] | Anthrone Assay (Relative Color Intensity at ~620 nm) | DNS Assay (Relative Absorbance at 540 nm) |
| D-Ribose | Weaker signal than Glucose and Fructose[7]; Xylose gives ~167% absorbance relative to Mannose[6] | Pentoses react to form furfural, leading to color development[2]. | Reacts as a reducing sugar[4]. |
| D-Glucose | 118% (relative to Mannose)[6] | Standard for comparison. | Standard for comparison. |
| D-Fructose | Weaker signal than Glucose[7]. | Reacts to form hydroxymethylfurfural[2]. | Reacts as a reducing sugar. |
| D-Galactose | 94% (relative to Mannose)[6] | Reacts to form hydroxymethylfurfural[2]. | Lower color reaction than glucose[8]. |
| D-Mannose | 100% (Standard for comparison)[6] | Reacts to form hydroxymethylfurfural[2]. | Reacts as a reducing sugar. |
| D-Xylose | 167% (relative to Mannose)[6] | Pentoses react to form furfural[2]. | Reacts as a reducing sugar. |
| L-Arabinose | Reacts as a pentose. | Pentoses react to form furfural[2]. | Reacts as a reducing sugar. |
Note: The relative absorbance values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for the three key assays are provided below.
Phenol-Sulfuric Acid Assay Protocol
This protocol is adapted from established methods[9][10].
Reagents:
-
5% (w/v) Phenol solution: Dissolve 5 g of phenol in 95 mL of distilled water. Store in a dark, glass bottle.
-
Concentrated Sulfuric Acid (95-98%).
-
Standard solutions of carbohydrates (e.g., glucose, D-Ribose) at a concentration of 1 mg/mL.
Procedure:
-
Pipette 1.0 mL of the carbohydrate sample or standard into a clean, dry test tube.
-
Add 1.0 mL of 5% phenol solution to each tube and mix thoroughly.
-
Rapidly add 5.0 mL of concentrated sulfuric acid directly to the liquid surface to ensure rapid mixing and heat generation. Caution: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.
-
Allow the tubes to stand for 10 minutes at room temperature.
-
After 10 minutes, vortex the tubes and incubate in a water bath at 25-30°C for 20 minutes.
-
Measure the absorbance of the yellow-orange solution at 490 nm (for hexoses) or 480 nm (for pentoses) against a blank containing distilled water instead of the sugar solution.
Anthrone Assay Protocol
This protocol is based on standard procedures[2][3].
Reagents:
-
Anthrone reagent: Dissolve 0.2 g of anthrone in 100 mL of ice-cold 95% sulfuric acid. Prepare this reagent fresh daily and store on ice.
-
Standard solutions of carbohydrates (e.g., glucose, D-Ribose) at a concentration of 100 µg/mL.
Procedure:
-
Pipette 1.0 mL of the carbohydrate sample or standard into a clean, dry test tube.
-
Place the test tubes in an ice bath to cool.
-
Carefully add 2.0 mL of the cold anthrone reagent to each tube and mix well while keeping the tubes on ice.
-
Cover the tubes and heat in a boiling water bath for 10 minutes.
-
Cool the tubes rapidly in an ice bath to stop the reaction.
-
Allow the tubes to return to room temperature.
-
Measure the absorbance of the blue-green solution at 620 nm against a blank containing distilled water instead of the sugar solution.
3,5-Dinitrosalicylic Acid (DNS) Assay Protocol
This protocol is adapted from Miller (1959) and other established methods[4][8].
Reagents:
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Add 30 g of sodium potassium tartrate (Rochelle salt) and dilute to a final volume of 100 mL with distilled water.
-
Standard solutions of reducing sugars (e.g., glucose, D-Ribose) at a concentration of 1 mg/mL.
Procedure:
-
Pipette 1.0 mL of the reducing sugar sample or standard into a clean, dry test tube.
-
Add 1.0 mL of DNS reagent to each tube.
-
Heat the tubes in a boiling water bath for 5-15 minutes. A reddish-brown color will develop.
-
Cool the tubes to room temperature in a water bath.
-
Add 8.0 mL of distilled water to each tube and mix well.
-
Measure the absorbance of the solution at 540 nm against a blank containing distilled water instead of the sugar solution.
Visualizing the Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each assay using the DOT language for Graphviz.
Caption: Workflow for the Phenol-Sulfuric Acid Assay.
References
- 1. Phenol Sulfuric Acid Method_Chemicalbook [chemicalbook.com]
- 2. microbenotes.com [microbenotes.com]
- 3. iitg.ac.in [iitg.ac.in]
- 4. biorxiv.org [biorxiv.org]
- 5. youtube.com [youtube.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenol Sulphuric Acid Carbohydrate Assay - Hancock Lab [cmdr.ubc.ca]
D-Ribose Versus Other Sugars in Supporting Cell Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of d-Ribose (B76849) with other common sugars—glucose, fructose (B13574), and galactose—in their capacity to support cellular growth. The information presented is based on available experimental data to assist in the selection of appropriate carbohydrates for cell culture and metabolic studies.
Executive Summary
d-Ribose, a pentose (B10789219) monosaccharide, is a critical component of fundamental cellular molecules like ATP and nucleic acids. While essential for these building blocks, its role in directly fueling cell proliferation is complex and differs significantly from hexose (B10828440) sugars like glucose. Experimental evidence suggests that at physiological concentrations, d-Ribose can be utilized for anabolic processes. However, at higher concentrations, it can be detrimental to cell viability, primarily through the formation of advanced glycation end products (AGEs). In contrast, glucose is a primary energy source that robustly supports cell proliferation through glycolysis. Fructose and galactose are also utilized by cells but generally result in slower growth rates compared to glucose.
Comparative Analysis of Sugar Performance on Cell Growth
The following table summarizes quantitative data from studies comparing the effects of different sugars on cell viability and proliferation. It is important to note that the experimental conditions, including cell lines and sugar concentrations, vary between studies.
| Sugar | Cell Line(s) | Concentration(s) | Key Findings | Reference(s) |
| d-Ribose | SH-SY5Y, HEK293T | 10 mM, 50 mM | Significantly decreased cell viability compared to control and glucose.[1] | [1] |
| d-Glucose (B1605176) | SH-SY5Y, HEK293T | 10 mM, 50 mM | No significant change in cell viability compared to control.[1] | [1] |
| Human Skin Fibroblasts | 5.5 mM, 27.5 mM | Supported a higher growth rate compared to fructose in the initial 7 days.[2] | [2] | |
| L6, H9c2, HepG2 | - | Generally higher growth rates compared to galactose.[3] | [3] | |
| d-Fructose | Human Skin Fibroblasts | 5.5 mM, 27.5 mM | Lower initial growth rate (first 7 days) compared to glucose, but a significant increase after day 10.[2] | [2] |
| Pancreatic Cancer Cells | - | Exhibited a similar effect on cell proliferation as glucose, but with different intracellular metabolism.[4] | [4] | |
| Mesenchymal Stem Cells | 5, 10, 25 mM | Dampened cellular growth dynamics compared to equivalent concentrations of glucose.[5][6] | [5][6] | |
| d-Galactose | L6, H9c2, HepG2 | - | Trend of lower growth rates and increased doubling times compared to glucose.[3] | [3] |
| CHO Cells | - | Slower metabolism and diminished specific growth rate compared to glucose.[7] | [7] |
Metabolic and Signaling Pathways
The differential effects of these sugars on cell growth can be attributed to their distinct metabolic fates and their influence on key signaling pathways that regulate cellular proliferation and survival.
Metabolic Pathways of Sugars
d-Glucose is the primary substrate for glycolysis, a highly efficient pathway for ATP production. d-Fructose and d-Galactose can also enter glycolysis, but often at different points and with varying efficiencies. d-Ribose, on the other hand, is a central component of the Pentose Phosphate Pathway (PPP), which is crucial for producing NADPH and the precursors for nucleotide biosynthesis.[8]
Caption: Metabolic fates of d-Ribose, Glucose, Fructose, and Galactose.
Signaling Pathways in Cell Growth
Key signaling pathways such as the mTOR and AMPK pathways are central regulators of cell growth and are influenced by nutrient availability. d-Ribose, particularly through the formation of AGEs, can activate the RAGE signaling pathway, which is often associated with inflammatory responses and can impact cell proliferation.
Caption: Influence of sugars on key cell growth signaling pathways.
Experimental Protocols
A detailed methodology for a key experiment cited in this guide is provided below.
MTT Cell Viability Assay
Objective: To assess the effect of different sugars on the viability of cultured cells.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HEK293T)
-
Complete culture medium
-
96-well tissue culture plates
-
d-Ribose, d-Glucose, d-Fructose, d-Galactose solutions (sterile-filtered)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate (B86663) in water)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the different sugars (e.g., 10 mM and 50 mM). Include a control group with the standard culture medium.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group.
Experimental Workflow Diagram
Caption: Workflow for a typical cell viability assay.
Conclusion
The choice of sugar in cell culture media can have a profound impact on cell growth and metabolic activity. While d-glucose remains the most robust carbon source for promoting rapid cell proliferation, d-ribose serves a more specialized role in providing the building blocks for nucleic acid and ATP synthesis. However, researchers should be cautious of the potential for d-ribose to inhibit cell growth at higher concentrations due to the formation of cytotoxic AGEs. Fructose and galactose can serve as alternative energy sources but generally support slower cell growth compared to glucose. The selection of a specific sugar should be guided by the experimental objectives, whether it is to maximize cell yield, study specific metabolic pathways, or investigate the effects of metabolic stress.
References
- 1. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of glucose and fructose on growth and morphological aspects of cultured skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fructose contributes to the Warburg effect for cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fructose vs. glucose: modulating stem cell growth and function through sugar supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Engineering CHO cell metabolism for growth in galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Profiles of Cells Grown with D-Ribose vs. Glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic consequences of using D-Ribose versus D-Glucose as a primary carbon source for in vitro cell culture. Understanding these differences is critical for designing experiments, interpreting metabolic data, and developing therapeutic strategies that target cellular metabolism.
Introduction: Two Sugars, Two Fates
D-Glucose, a six-carbon hexose, is the canonical energy source for most mammalian cells, primarily fueling glycolysis and the tricarboxylic acid (TCA) cycle for ATP production.[1] In contrast, D-Ribose is a five-carbon pentose (B10789219) essential for the synthesis of nucleotides (ATP, GTP), nucleic acids (DNA, RNA), and the coenzyme NAD+.[1] While cells can synthesize D-Ribose from glucose via the Pentose Phosphate Pathway (PPP), providing it exogenously can significantly alter cellular metabolism by bypassing the initial rate-limiting steps of this pathway.[1][2] This guide explores the metabolic reprogramming that occurs when cells utilize D-Ribose instead of glucose.
Comparative Metabolic Profiles: Glycolysis vs. Pentose Phosphate Pathway Dominance
When cells are cultured with glucose as the primary carbon source, the metabolic flux is predominantly directed through glycolysis to generate pyruvate (B1213749), which then enters the TCA cycle for oxidative phosphorylation, yielding a large amount of ATP (approximately 38 molecules per glucose molecule).[1]
Conversely, when cells utilize D-Ribose, it is first phosphorylated to Ribose-5-Phosphate (R5P), a key intermediate of the Pentose Phosphate Pathway (PPP).[3] This leads to several significant metabolic shifts:
-
Enhanced Nucleotide Synthesis: Exogenous D-Ribose directly feeds into the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides by providing the essential R5P backbone. This can be particularly beneficial for rapidly proliferating cells or for replenishing ATP pools in cells under metabolic stress, such as ischemia.[2]
-
Altered Redox Balance: The PPP is the primary source of cellular NADPH, which is crucial for maintaining a reduced state and combating oxidative stress.[1] While the oxidative branch of the PPP, which generates NADPH, is bypassed when starting from D-Ribose, the non-oxidative branch can still interface with glycolysis.
-
Impact on Energy Production: While D-Ribose is a precursor for ATP, its catabolism for energy is less direct than that of glucose.[4] It can be converted into glycolytic intermediates like Fructose-6-Phosphate and Glyceraldehyde-3-Phosphate through the non-oxidative PPP, which can then enter the TCA cycle. However, the overall ATP yield from D-Ribose is lower compared to the complete oxidation of glucose.
-
Potential for Glycation: Some studies have indicated that D-Ribose can lead to a more rapid formation of advanced glycation end products (AGEs) compared to glucose, which can induce cellular stress and decrease cell viability at high concentrations.[5][6]
Data Presentation: Summary of Metabolic Differences
The following table summarizes the expected quantitative changes in key metabolites when cells are cultured in D-Ribose compared to D-Glucose, based on established metabolic principles and findings from various studies. It is important to note that the exact fold-changes can vary significantly depending on the cell type, culture conditions, and duration of the experiment.
| Metabolite/Process | Cells Grown with D-Glucose | Cells Grown with D-Ribose | Rationale |
| Glycolytic Flux | High | Low to Moderate | Glucose directly enters glycolysis; Ribose enters via the PPP. |
| Lactate Production | High (especially in cancer cells) | Lower | Reduced glycolytic flux leads to less pyruvate available for fermentation.[7] |
| ATP Levels | High | Variable (can be lower or replenished under stress) | Glucose provides a higher net ATP yield through complete oxidation.[1] Ribose is efficient for nucleotide salvage but less so for de novo energy production.[2] |
| NAD+/NADH Ratio | Lower (due to high glycolytic activity) | Higher | Reduced glycolysis decreases the rate of NADH production.[8] |
| NADPH Levels | Moderate (from PPP) | Potentially lower (bypasses oxidative PPP) | NADPH is primarily generated in the oxidative branch of the PPP, which is bypassed by exogenous ribose.[1] |
| Ribose-5-Phosphate (R5P) | Generated via PPP | High | D-Ribose is directly converted to R5P.[3] |
| TCA Cycle Intermediates | High | Lower | Reduced influx from glycolysis can lead to lower levels of TCA cycle intermediates.[9] |
| Nucleotide Pool Size | Maintained | Increased | Direct supply of R5P boosts nucleotide synthesis.[2] |
| Advanced Glycation End Products (AGEs) | Low to Moderate | Potentially High | D-Ribose has been shown to be more reactive in forming AGEs than glucose.[5] |
Experimental Protocols
Below is a representative protocol for a comparative metabolomics study using liquid chromatography-mass spectrometry (LC-MS).
1. Cell Culture and Treatment:
-
Cell Line: Select a relevant mammalian cell line (e.g., HeLa, HEK293, or a specific cancer cell line).
-
Culture Medium: Use a base medium deficient in glucose and other carbon sources (e.g., DMEM without glucose).
-
Experimental Groups:
-
Control Group: Supplement the base medium with 25 mM D-Glucose.
-
Experimental Group: Supplement the base medium with 25 mM D-Ribose.
-
-
Culture Conditions: Seed cells at a density of 1x10^6 cells per 10 cm dish. Culture for 24-48 hours in a humidified incubator at 37°C with 5% CO2. Ensure at least 5 biological replicates for each condition.[10]
2. Metabolite Extraction:
-
Quenching: Aspirate the culture medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS). Immediately add 1 mL of ice-cold 80% methanol (B129727) (-80°C) to the dish to quench metabolic activity.[11]
-
Harvesting: Scrape the cells in the cold methanol solution and transfer the cell suspension to a microcentrifuge tube.
-
Lysis: Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.
3. LC-MS Analysis:
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC).
-
Chromatography: Separate metabolites using a suitable column, such as a C18 column for reversed-phase chromatography or an anion-exchange column for highly polar metabolites.[10]
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
-
Data Analysis: Process the raw data using software like XCMS or vendor-specific software to perform peak picking, alignment, and integration. Identify metabolites by matching their accurate mass and retention times to a metabolite library. Perform statistical analysis (e.g., t-test, volcano plots) to identify significantly altered metabolites between the two groups.
Mandatory Visualization
Caption: A generalized workflow for comparative metabolomics.
Caption: Simplified comparison of Glucose and D-Ribose metabolic pathways.
References
- 1. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-ribose induces cellular protein glycation and impairs mouse spatial cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucose feeds the TCA cycle via circulating lactate. – Reya Lab [reya-lab.org]
- 8. Increased demand for NAD+ relative to ATP drives aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decreased glycolytic and tricarboxylic acid cycle intermediates coincide with peripheral nervous system oxidative stress in a murine model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 11. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures [mdpi.com]
Validating Enzyme Specificity for D-Ribose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise selection of enzymes with high specificity for D-ribose is critical for numerous applications in research and drug development, from metabolic studies to the synthesis of nucleotide analogs. This guide provides a comparative analysis of enzymes known to act on D-ribose, offering supporting experimental data and detailed protocols to aid in the validation of their specificity.
Comparative Analysis of D-Ribose Utilizing Enzymes
The specificity of an enzyme for its substrate is a crucial determinant of its biological function and its utility in biotechnological applications. Here, we compare the kinetic parameters of three distinct enzymes that recognize D-ribose as a substrate: Human Ribokinase, a promiscuous pentose (B10789219) dehydrogenase from the archaeon Haloarcula hispanica, and SalM, a short-chain dehydrogenase/reductase from the marine actinomycete Salinispora tropica.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Human Ribokinase | Homo sapiens | D-Ribose | 2.17 (in the presence of 10 mM inorganic phosphate) | N/A | N/A |
| D-Arabinose | Very low to no phosphorylation observed[1] | N/A | N/A | ||
| D-Xylose | Very low to no phosphorylation observed[1] | N/A | N/A | ||
| D-Fructose | Very low to no phosphorylation observed[1] | N/A | N/A | ||
| D-Galactose | Very low to no phosphorylation observed[1] | N/A | N/A | ||
| Pentose Dehydrogenase | Haloarcula hispanica | D-Ribose | N/A | N/A | N/A |
| D-Xylose | N/A | N/A | N/A | ||
| L-Arabinose | N/A | N/A | N/A | ||
| SalM Dehydrogenase | Salinispora tropica | D-Ribose | 18.6 ± 2.6 | 1.12 ± 0.05 | 60.2 |
| D-Erythrose | 2.5 ± 0.3 | 0.23 ± 0.01 | 92 | ||
| 2-deoxy-D-ribose | No activity observed | N/A | N/A | ||
| D-Ribose 5-phosphate | No activity observed | N/A | N/A | ||
| D-Glucose | No activity observed | N/A | N/A | ||
| D-Xylose | No activity observed | N/A | N/A | ||
| D-Arabinose | No activity observed | N/A | N/A | ||
| L-Arabinose | No activity observed | N/A | N/A |
N/A: Data not available in the cited literature. Kinetic parameters for Human Ribokinase can be influenced by the concentration of inorganic phosphate[2]. The promiscuous nature of the pentose dehydrogenase from Haloarcula hispanica has been demonstrated, but specific kinetic constants were not provided in a comparative table in the reviewed literature.
Experimental Protocols
Accurate validation of enzyme specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for assaying the activity of enzymes that utilize D-ribose.
Protocol 1: Coupled Spectrophotometric Assay for Ribokinase Activity
This assay measures the phosphorylation of D-ribose by ribokinase by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[3]
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Magnesium Chloride (MgCl2, 10 mM)
-
Potassium Chloride (KCl, 100 mM)
-
Phosphoenolpyruvate (PEP), 1 mM
-
Adenosine (B11128) Triphosphate (ATP), 3 mM
-
Nicotinamide Adenine Dinucleotide, reduced form (NADH), 0.2 mM
-
Pyruvate Kinase (PK), 2 units
-
Lactate Dehydrogenase (LDH), 2 units
-
D-Ribose (substrate, variable concentrations)
-
Purified Ribokinase enzyme
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, PEP, ATP, NADH, PK, and LDH.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to consume any contaminating ADP.
-
Initiate the reaction by adding the purified ribokinase enzyme to the reaction mixture.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the rate of ADP production, and thus to the ribokinase activity.
-
To determine the kinetic parameters, vary the concentration of D-ribose while keeping all other components constant.
Protocol 2: Spectrophotometric Assay for D-Ribose Dehydrogenase Activity
This direct assay measures the activity of D-ribose dehydrogenase by monitoring the production of NADPH, which results in an increase in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Magnesium Chloride (MgCl2, 2 mM)
-
Nicotinamide Adenine Dinucleotide Phosphate (NADP+), 2.5 mM
-
D-Ribose (substrate, variable concentrations)
-
Purified D-Ribose Dehydrogenase enzyme (e.g., SalM)
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl2, and NADP+.
-
Add the purified D-ribose dehydrogenase enzyme to the mixture and incubate at the desired temperature (e.g., 25°C) for a brief period to establish a baseline.
-
Initiate the reaction by adding D-ribose to the cuvette.
-
Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
To assess substrate specificity, replace D-ribose with other sugars at the same concentration and compare the reaction rates. For kinetic analysis, vary the concentration of D-ribose.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic context of D-ribose and a general workflow for validating enzyme specificity.
References
- 1. Identification and characterization of human ribokinase and comparison of its properties with E. coli ribokinase and human adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: D-Ribose vs. Its Epimers, Arabinose and Xylose
In the intricate world of carbohydrate chemistry, subtle stereochemical differences can lead to profound functional distinctions. This guide provides a detailed structural and physicochemical comparison of three key aldopentoses: D-Ribose, D-Arabinose, and D-Xylose. For researchers and professionals in drug development, understanding these nuances is critical for applications ranging from nucleotide synthesis to the design of therapeutic agents.
At a Glance: A Comparative Overview
D-Ribose, D-Arabinose, and D-Xylose are all five-carbon monosaccharides with the same chemical formula (C₅H₁₀O₅) and molecular weight. However, their spatial arrangement of hydroxyl (-OH) groups differs, classifying them as epimers. D-Arabinose is the C-2 epimer of D-Ribose, meaning the stereochemistry differs only at the second carbon atom.[1][2] Similarly, D-Xylose is the C-3 epimer of D-Ribose, with the structural variation occurring at the third carbon.[1][3] These seemingly minor alterations in chirality have significant impacts on their physical and biological properties.
Physicochemical Properties: A Tabular Comparison
The following table summarizes key quantitative data for D-Ribose, D-Arabinose, and D-Xylose, facilitating a direct comparison of their fundamental properties.
| Property | D-Ribose | D-Arabinose | D-Xylose |
| Molecular Formula | C₅H₁₀O₅ | C₅H₁₀O₅ | C₅H₁₀O₅ |
| Molecular Weight | 150.13 g/mol [4] | 150.13 g/mol [5] | 150.13 g/mol [6] |
| Melting Point | 88-92 °C[7] | 152-164 °C[8] | 154-158 °C[9] |
| Appearance | White solid[10] | White to off-white powder/solid[8] | White crystal or crystalline powder |
| Solubility in Water | Soluble[7] | Soluble | Soluble[11] |
Structural Elucidation: Visualizing the Epimeric Differences
The stereochemical relationships between these pentoses are best understood by examining their linear (Fischer projection) and cyclic (Haworth projection) forms. In aqueous solutions, these sugars exist in equilibrium between their open-chain and cyclic structures.[10]
Fischer Projections
The Fischer projections clearly illustrate the epimeric differences at the C-2 and C-3 positions.
Caption: Fischer projections of D-Ribose, D-Arabinose, and D-Xylose.
Haworth Projections (Furanose and Pyranose Forms)
In solution, pentoses can form five-membered (furanose) or six-membered (pyranose) rings. D-Ribose is unique among these three in that it predominantly exists in the furanose form in biological systems, a key feature for its role in RNA.[12]
Caption: Predominant cyclic forms: β-D-Ribofuranose and β-D-Pyranose structures.
Experimental Protocols for Differentiation
Distinguishing between these structurally similar pentoses requires precise analytical techniques. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying carbohydrates. Anion-exchange chromatography is particularly effective for resolving aldoses.
Methodology:
-
Column: A high-performance anion-exchange (HPAE) column, such as one packed with a polystyrene-divinylbenzene copolymer functionalized with a diamine.
-
Mobile Phase: An isocratic elution with a sodium hydroxide (B78521) (NaOH) solution. The concentration of NaOH is a critical parameter for achieving optimal separation. A concentration of 20 mM NaOH has been shown to be effective for separating aldopentoses.[11]
-
Flow Rate: A constant flow rate, typically 1.0 mL/min.[11]
-
Detection: Pulsed amperometric detection (PAD) is commonly used for the sensitive detection of underivatized carbohydrates.
-
Sample Preparation: Prepare stock solutions of each sugar in deionized water at a concentration of 0.1 wt%. For analysis, dilute the stock solutions to 0.01 wt%.[11] Filter all samples through a 0.45 µm membrane filter before injection.
-
Procedure:
-
Equilibrate the HPAE column with the chosen NaOH eluent until a stable baseline is achieved.
-
Inject a standard solution of each individual sugar to determine its retention time.
-
Inject a mixture of D-Ribose, D-Arabinose, and D-Xylose to observe their separation.
-
Quantify the sugars by comparing the peak areas to a standard curve.
-
Caption: Experimental workflow for HPLC analysis of pentoses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the structure and conformation of sugars in solution. The chemical shifts and coupling constants of the anomeric protons are particularly informative for distinguishing between epimers.
Methodology:
-
Solvent: Deuterium oxide (D₂O) is used as the solvent to avoid a large solvent signal in the proton spectrum.
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is required for adequate resolution of the sugar signals.
-
Sample Preparation: Dissolve a few milligrams of each sugar in D₂O.
-
Procedure:
-
Acquire a one-dimensional ¹H NMR spectrum for each sugar.
-
Identify the anomeric proton signals, which typically appear in the downfield region of the spectrum.
-
Analyze the chemical shifts and coupling constants of the anomeric and other ring protons. These parameters are sensitive to the stereochemistry and conformation of the sugar. For instance, the chemical shifts of the 2-protons of the furanose forms of D-ribose are found at a lower field compared to its pyranose forms.[4]
-
Two-dimensional NMR experiments, such as COSY and HSQC, can be used for more detailed structural assignments.
-
Polarimetry
The specific rotation of a chiral molecule is a fundamental physical property that can be used for its identification and for assessing its purity.
Methodology:
-
Instrument: A polarimeter.
-
Light Source: A sodium D-line (589 nm) is standard.
-
Sample Cell: A cell with a defined path length (e.g., 1 decimeter).
-
Sample Preparation: Prepare a solution of each sugar in water with a precisely known concentration (g/mL).
-
Procedure:
-
Calibrate the polarimeter with a blank (pure solvent).
-
Fill the sample cell with the sugar solution, ensuring there are no air bubbles.
-
Measure the observed optical rotation (α).
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where l is the path length in decimeters and c is the concentration in g/mL.
-
Compare the experimentally determined specific rotation with known literature values for D-Ribose, D-Arabinose, and D-Xylose.
-
Conclusion
The structural comparison of D-Ribose with its C-2 and C-3 epimers, D-Arabinose and D-Xylose, highlights the profound impact of stereochemistry on the properties of monosaccharides. While sharing the same chemical formula, their distinct spatial arrangements lead to different physical characteristics and, importantly, different biological roles. For researchers in the life sciences and drug development, a thorough understanding of these differences, supported by robust analytical methodologies, is essential for advancing their work. The experimental protocols outlined provide a framework for the accurate differentiation and characterization of these fundamental building blocks of life.
References
- 1. Virtual Labs [cds-iiith.vlabs.ac.in]
- 2. umw.edu.pl [umw.edu.pl]
- 3. quora.com [quora.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. iajps.com [iajps.com]
- 8. Solved: Haworth Projection of ribose, xylose, and arabinose [Chemistry] [ph.gauthmath.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. westfield.ma.edu [westfield.ma.edu]
Safety Operating Guide
Navigating the Disposal of D-Ribose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling D-Ribose, understanding the proper disposal procedures is paramount for maintaining a safe and compliant laboratory environment. While D-Ribose is not classified as a hazardous substance, adherence to established laboratory waste management protocols is essential.[1][2] This guide provides a comprehensive overview of the recommended disposal procedures for D-Ribose, ensuring the safety of laboratory personnel and the protection of the environment.
Primary Disposal Route for Solid D-Ribose: Standard Trash Disposal
Solid D-Ribose can typically be disposed of in the regular trash, provided it is not contaminated with any hazardous materials.[3] To ensure safe disposal, the following steps should be taken:
-
Containerization: Place the solid D-Ribose in a securely sealed container to prevent dust formation and spillage.
-
Labeling: Clearly label the container as "Non-hazardous waste" and specify the contents as "D-Ribose."
-
Institutional Guidelines: Always consult your institution's specific guidelines for non-hazardous chemical waste disposal. Some institutions may require that all chemical waste, regardless of hazard classification, be disposed of through their Environmental Health and Safety (EHS) department.[4]
-
Maintenance Staff Notification: It is good practice to inform maintenance staff when chemicals are being disposed of in the regular trash to prevent accidental exposure.[3]
Disposal of D-Ribose Solutions
For aqueous solutions of D-Ribose, drain disposal may be an option under specific conditions. However, this should only be done after consulting with and receiving approval from your institution's EHS office.[4] Key considerations for drain disposal include:
-
pH Level: The pH of the solution should typically be between 5.5 and 10.5.[3]
-
Dilution: Only small quantities of dilute solutions are generally permissible for drain disposal.[3]
-
Local Regulations: Always adhere to local wastewater regulations.
General Chemical Waste Management Principles
Regardless of the specific chemical, all laboratory waste should be managed in accordance with the Resource Conservation and Recovery Act (RCRA) and guidelines from the Environmental Protection Agency (EPA).[4][5] This includes proper labeling, storage, and segregation of waste materials.
| Disposal Consideration | Solid D-Ribose | Aqueous D-Ribose Solution |
| Primary Disposal Method | Regular Trash[3] | Drain Disposal (with EHS approval)[4] |
| Container Requirements | Securely sealed container[3] | N/A |
| Labeling | "Non-hazardous waste: D-Ribose" | N/A |
| Key Precaution | Prevent dust formation | Verify pH and concentration limits[3] |
| Regulatory Oversight | Institutional and local guidelines | Institutional EHS and local wastewater regulations |
A Note on Chemical Nomenclature: The query specified "d-Ribose-4-d." Based on standard chemical nomenclature, this appears to be a typographical error. This guide pertains to the disposal of D-Ribose (CAS No. 50-69-1). If you are working with a different compound, please consult its specific Safety Data Sheet (SDS) for proper disposal instructions.
Disposal Decision Pathway for D-Ribose
Caption: Decision workflow for the proper disposal of D-Ribose waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
